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  • Product: Chlorohydrotris(triphenylphosphine)ruthenium
  • CAS: 55102-19-7

Core Science & Biosynthesis

Foundational

Structure and Bonding in RuHCl(PPh₃)₃: An Advanced Technical Guide

The following technical guide details the structure, bonding, and synthesis of Chlorohydridotris(triphenylphosphine)ruthenium(II) , denoted as RuHCl(PPh₃)₃ . Executive Summary & Chemical Identity RuHCl(PPh₃)₃ is a coordi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, bonding, and synthesis of Chlorohydridotris(triphenylphosphine)ruthenium(II) , denoted as RuHCl(PPh₃)₃ .

Executive Summary & Chemical Identity

RuHCl(PPh₃)₃ is a coordinatively unsaturated, 16-electron Ruthenium(II) complex. Unlike its stable, 18-electron carbonyl analog RuHCl(CO)(PPh₃)₃ , this species is highly reactive and serves as a potent homogeneous hydrogenation catalyst, functionally analogous to Wilkinson’s catalyst [RhCl(PPh₃)₃].

Its high reactivity stems from its


 electronic configuration combined with a vacant coordination site, often stabilized in the solid state by agostic interactions or weak solvent binding.[1]
Parameter Details
Formula RuHCl(P(C₆H₅)₃)₃
Oxidation State Ru(II) (

)
Electron Count 16-electron (Coordinatively Unsaturated)
Geometry Distorted Square Pyramidal (Agostic stabilized)
Appearance Deep Purple / Violet Solid (sensitive to

and

)
Key Reactivity Rapid binding of

, CO, and olefins; Hydrogenation catalyst.[2]

Synthesis & Preparation Protocol

The synthesis of RuHCl(PPh₃)₃ requires strict anaerobic conditions due to its sensitivity. It is typically generated from the stable precursor RuCl₂(PPh₃)₃ via hydrogenolysis in the presence of a base.[2]

Reagents Required
  • Precursor: RuCl₂(PPh₃)₃ (Dichlorotris(triphenylphosphine)ruthenium(II)) – Brown/Black crystals.

  • Reductant: Hydrogen gas (

    
    , 1 atm).
    
  • Base: Triethylamine (

    
    ).[1]
    
  • Solvent: Deoxygenated Benzene or Toluene.[1]

Step-by-Step Protocol
  • Preparation: Charge a Schlenk flask with RuCl₂(PPh₃)₃ (1.0 eq) under an Argon atmosphere.

  • Solvation: Add dry, degassed benzene/toluene to form a suspension.

  • Base Addition: Add Triethylamine (excess, typically 3–5 eq) to act as an HCl scavenger.[1]

  • Hydrogenation: Replace the Argon atmosphere with

    
     gas  (1 atm).[1] Stir vigorously at room temperature.
    
  • Transformation: The brown suspension will gradually turn deep purple over 1–4 hours, indicating the formation of the monohydride species.[1]

    • Reaction:

      
      
      
  • Isolation: Filter the solution under inert gas to remove the ammonium salt precipitate. The filtrate contains the active RuHCl(PPh₃)₃ . Evaporation of solvent yields the purple solid.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start RuCl3·3H2O (Ruthenium Trichloride) Step1 Reflux with excess PPh3 in MeOH Start->Step1 Precursor RuCl2(PPh3)3 (Brown Solid, 16e) Step1->Precursor - OPPh3, - HCl Step2 H2 (1 atm) + Et3N in Benzene/Toluene Precursor->Step2 Product RuHCl(PPh3)3 (Purple Solid, 16e) Step2->Product - Et3NHCl

Figure 1: Synthetic pathway from Ruthenium salts to the active monohydride catalyst.[3]

Solid-State Structure & Bonding Analysis

Geometry and Coordination

The bonding in RuHCl(PPh₃)₃ is defined by its need to mitigate coordinative unsaturation.[1]

  • Geometry: The complex adopts a distorted square pyramidal (SP) geometry.

  • Ligand Arrangement:

    • The Hydride (H⁻) and Chloride (Cl⁻) ligands typically occupy basal positions to minimize steric clash with the bulky phosphines.

    • The three PPh₃ ligands occupy the remaining sites (two basal, one apical).

  • Agostic Interaction: To stabilize the 16-electron count, an ortho-C–H bond from one of the phenyl rings of a phosphine ligand often tilts toward the empty coordination site (the 6th position). This is termed an agostic interaction (Ru···H–C), effectively "masking" the vacancy and modulating reactivity.

Electronic Configuration
  • Metal Center: Ru(II) is a

    
     system.[1]
    
  • Electron Counting:

    • Ru(II): 6 valence electrons.[1][4]

    • 1 × H⁻: 2 electrons.[1]

    • 1 × Cl⁻: 2 electrons.[1]

    • 3 × PPh₃: 6 electrons.[1][4]

    • Total: 16 electrons.[1]

  • Stability: The 16e count makes the complex isoelectronic with the active species of Wilkinson's catalyst. It is highly susceptible to oxidative addition (e.g., of

    
    ) or Lewis base coordination.
    
Trans Influence & Lability

The Hydride ligand exerts a strong trans influence , significantly weakening the bond trans to it.[1]

  • If a PPh₃ ligand is trans to the hydride, it becomes highly labile, creating a dissociation pathway that opens a site for substrate binding (e.g., alkene coordination).

  • This lability is critical for the catalytic cycle, allowing the complex to accommodate bulky substrates.

Catalytic Utility: Hydrogenation Mechanism

RuHCl(PPh₃)₃ is a highly active hydrogenation catalyst for terminal alkenes.[1][5] Its mechanism differs slightly from the 18-electron carboxylate or carbonyl ruthenium species due to the pre-existing vacancy.[1]

Mechanism Steps:
  • Alkene Coordination: The 16e species binds the alkene at the vacant site (or displaces a labile agostic interaction).[1]

  • Migratory Insertion: The hydride migrates to the alkene, forming a Ruthenium-Alkyl species (Ru-R).[1] This step is often rapid.[1]

  • Hydrogenolysis: Oxidative addition of

    
     occurs (forming a Ru(IV) dihydride intermediate) or sigma-bond metathesis, releasing the alkane and regenerating the hydride.
    
Catalytic Cycle Diagram

CatalyticCycle Species1 RuHCl(PPh3)3 (16e Active Species) Species2 RuHCl(Alkene)(PPh3)3 (18e Intermediate) Species1->Species2 + Alkene Species3 RuCl(Alkyl)(PPh3)3 (16e Alkyl Species) Species2->Species3 Insertion (Hydrometalation) Species4 RuH2Cl(Alkyl)(PPh3)3 (18e Ru(IV)) Species3->Species4 + H2 (Oxidative Addition) Species4->Species1 - Alkane (Reductive Elimination)

Figure 2: Catalytic cycle for alkene hydrogenation mediated by RuHCl(PPh3)3.

Comparative Data: RuHCl(PPh₃)₃ vs. Analogs

Distinguishing the specific catalyst is vital for reproducibility. The carbonyl analog is often mistaken for the hydride due to similar naming conventions in older literature.[1]

FeatureRuHCl(PPh₃)₃ RuCl₂(PPh₃)₃ RuHCl(CO)(PPh₃)₃
Electron Count 16e (Unsaturated)16e (Unsaturated)18e (Saturated)
Color Purple / Violet Brown / BlackWhite / Cream
Stability Air Sensitive, N₂ SensitiveAir SensitiveAir Stable
Active Species? Yes (Directly Active)Precursor (Needs H₂)Precursor (Needs dissociation)
IR Signature

N/A

References

  • Synthesis and Reactivity: Hallman, P. S., McGarvey, B. R., & Wilkinson, G. (1968). Complexes of ruthenium, rhodium, and iridium with triphenylphosphine and other ligands.[4] Journal of the Chemical Society A: Inorganic, Physical, Theoretical.

  • Structural Characterization: Skapski, A. C., & Troughton, P. G. H. (1968).[1] Crystal structure of dichlorotris(triphenylphosphine)ruthenium(II). Chemical Communications.[1]

  • Catalytic Applications: Jardine, F. H. (1984).[1] The properties and catalytic applications of dichlorotris(triphenylphosphine)ruthenium(II) and its hydrido derivatives. Progress in Inorganic Chemistry.[1]

  • Agostic Interactions in Ru(II): Sabo-Etienne, S., & Chaudret, B. (1998).[1] Dihydrogen bonding and agostic interactions in ruthenium complexes.[1][6] Chemical Reviews.[1]

Sources

Exploratory

physical properties of chlorohydrotris(triphenylphosphine)ruthenium

Topic: Physical Properties & Characterization of Chlorohydrotris(triphenylphosphine)ruthenium(II) Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical Properties & Characterization of Chlorohydrotris(triphenylphosphine)ruthenium(II) Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Characterization, Physical Properties, and Handling of a High-Valence Catalyst

Executive Summary: The "Invisible" Catalyst

Chlorohydrotris(triphenylphosphine)ruthenium(II), chemically


 , is a highly active homogeneous hydrogenation catalyst. Often overshadowed by its air-stable carbonyl analog (

), the carbonyl-free hydride is significantly more reactive—and consequently, more challenging to handle.

Critical Distinction: Researchers frequently confuse this complex with:

  • 
    :  The dichloro precursor (Brown/Black).
    
  • 
    :  The carbonyl hydride (White/Cream, Air-Stable).
    

  is typically isolated as a purple or red-purple solid  (often as a benzene or toluene solvate) and is extremely air-sensitive . Its high reactivity stems from the facile dissociation of a phosphine ligand, creating a vacant coordination site essential for catalytic turnover in hydrogenation and isomerization cycles.

Physical Properties Matrix

The following data represents the carbonyl-free complex. Note that literature values often vary slightly based on the degree of solvation (e.g., benzene vs. toluene adducts).

PropertySpecificationNotes
Formula

Often solvated:

Molecular Weight 888.35 g/mol (non-solvated)Increases with solvation (e.g., +78.11 for benzene).
Appearance Deep Purple to Red-Purple crystalsTurns brown/black upon oxidation or decomposition.
Melting Point Decomposes Does not have a sharp MP; typically darkens/decomposes >150°C.
Solubility Soluble in Benzene, Toluene, THF,

.
Reacts/Decomposes in alcohols over time. Insoluble in hexanes.
Air Stability High Sensitivity Rapidly oxidizes in air to inactive Ru(III) species or carbonyls if CO is present.
Crystal Geometry Distorted Trigonal BipyramidalOften described as pseudo-octahedral with an agostic interaction or vacant site.

Spectroscopic Fingerprint (Validation Metrics)

To validate the identity of synthesized


, researchers must rely on NMR spectroscopy. The presence of the hydride ligand provides a distinct high-field signal.
A. Proton NMR ( NMR)

The hydride region is diagnostic.[1][2] The signal is split by the phosphorous nuclei (


, spin 1/2).
  • Chemical Shift (

    
    ): -16.5 ppm  (in 
    
    
    
    or Toluene-
    
    
    )
  • Multiplicity: Doublet of Triplets (dt)

  • Coupling Constants:

    • 
      [1]
      
  • Interpretation: The "dt" pattern indicates the hydride is coupling to:

    • Two equivalent phosphines (likely cis to H)

      
       Triplet splitting.[2]
      
    • One unique phosphine (likely cis or trans depending on distortion)

      
       Doublet splitting.
      Note: Literature values vary slightly (-16 to -18 ppm) depending on solvation and temperature.
      
B. Phosphorous NMR ( NMR)

The spectrum typically shows two distinct environments, confirming the non-equivalence of the phosphine ligands in the solution structure.

  • Signal 1:

    
     (Triplet)
    
  • Signal 2:

    
     (Doublet)
    
  • Intensity Ratio: 1:2

  • Interpretation: This supports a meridional (mer) or distorted T-shaped arrangement where two equatorial phosphines are equivalent and distinct from the third (axial or unique equatorial) phosphine.

C. Infrared Spectroscopy (FT-IR)
  • Ru-H Stretch: Weak band typically observed in the range of 2020–2050 cm⁻¹ .

  • Absence of CO: Crucially, there should be NO strong band at ~1900–1950 cm⁻¹ (which would indicate contamination with the carbonyl analog).

Synthesis & Purification Protocol

Safety Note: All steps must be performed under a rigorous inert atmosphere (Argon or Nitrogen) using Schlenk lines or a Glovebox.

Reaction Pathway

The standard synthesis involves the hydrogenation of the dichloro precursor in the presence of a base (Triethylamine) to scavenge the HCl formed.



Step-by-Step Protocol
  • Preparation: Charge a Schlenk flask with

    
     (1.0 eq) and dry benzene or THF.
    
  • Base Addition: Add degassed Triethylamine (

    
    , 3-5 eq).
    
  • Hydrogenation: Bubble high-purity

    
     gas through the solution or stir under 1 atm 
    
    
    
    pressure.
  • Observation: The brown suspension will gradually turn to a deep purple/red-violet solution over 2–6 hours.

  • Filtration: Filter the solution under inert gas to remove the insoluble ammonium salt (

    
    ).
    
  • Isolation: Concentrate the filtrate under vacuum. Add degassed methanol or hexanes to precipitate the product.

  • Collection: Filter the purple crystals, wash with degassed methanol (to remove excess amine), and dry under vacuum.

Structural Logic & Catalytic Mechanism

The physical properties of


 are directly tied to its catalytic efficiency. Unlike 18-electron saturated complexes, this species exists in a dynamic equilibrium in solution.
Dissociation Equilibrium

In solution, one triphenylphosphine ligand (


) is labile.


The resulting 16-electron species,

, contains the "vacant site" necessary for coordinating alkene substrates. This lability is why the complex is air-sensitive (oxygen attacks the vacant site) but catalytically active.
Visualization: Synthesis and Equilibrium

The following diagram illustrates the synthesis pathway and the structural equilibrium that defines its reactivity.

RuCatalyst cluster_0 Catalytic Activation Precursor RuCl2(PPh3)3 (Brown Solid) Product RuHCl(PPh3)3 (Purple Solid) Precursor->Product Hydrogenation (- Et3NHCl) Reagents H2 + Et3N (Base) Reagents->Product ActiveSpecies RuHCl(PPh3)2 (16e- Active Catalyst) Product->ActiveSpecies Dissociation (In Solution) Ligand PPh3 ActiveSpecies->Ligand Labile Ligand

Caption: Synthesis of the hydride complex and its reversible dissociation into the catalytically active 16-electron species.

Handling & Storage Guidelines

Due to the irreversible oxidation of the hydride ligand, strict adherence to these protocols is required to maintain catalyst integrity.

  • Inert Atmosphere: Always handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ).[3] Argon is preferred due to its higher density, providing a better "blanket" for the crystals.
  • Solvent Deoxygenation: All solvents (Benzene, Toluene, THF) must be rigorously dried and degassed (freeze-pump-thaw or sparging) before use.

  • Storage: Store in a glovebox freezer (-20°C) to prevent thermal decomposition and slow ligand dissociation.

  • Visual Check: If the purple solid turns brown or black , it has likely decomposed to ruthenium oxides or inactive chloride species. If it turns white/tan , it may have reacted with adventitious CO or formed a carbonyl impurity.

References

  • Hallman, P. S., Evans, D., & Wilkinson, G. (1968). The preparation and reactions of hydridochlorotris(triphenylphosphine)ruthenium(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.

  • Jardine, F. H. (1984). Chlorohydridotris(triphenylphosphine)ruthenium(II). Progress in Inorganic Chemistry.

  • Schunn, R. A., & Wonchoba, E. R. (1970). Dichlorotris(triphenylphosphine)ruthenium(II) (Precursor Synthesis). Inorganic Syntheses.

  • Macgregor, S. A., & Whittlesey, M. K. (2018). Competing Pathways in the Photochemistry of Ru(H)2(CO)(PPh3)3 (Contains comparative NMR data for hydride species). Organometallics.

  • Sigma-Aldrich. Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) (Safety Data Sheet for comparison of the CO-analog).

Sources

Foundational

Technical Guide: Chlorohydrotris(triphenylphosphine)ruthenium(II)

The following technical guide is structured to serve as an authoritative reference for the application, synthesis, and mechanistic understanding of Chlorohydrotris(triphenylphosphine)ruthenium(II) . [1] Part 1: Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative reference for the application, synthesis, and mechanistic understanding of Chlorohydrotris(triphenylphosphine)ruthenium(II) .

[1]

Part 1: Chemical Identity & Physiochemical Profile[1][2][3]

Compound Name: Chlorohydrotris(triphenylphosphine)ruthenium(II) Formula:


CAS Number: 12331-84-1  (Generic); 55102-19-7  (Toluene adduct)[1]
⚠️ Critical Disambiguation Note

Researchers frequently confuse this complex with its carbonyl-containing analog.[1] Ensure you are using the correct species for your catalytic cycle:

  • Target Compound:

    
     (No CO ligand).[1] Highly active for terminal alkene hydrogenation.[1]
    
  • Common Analog:

    
     (CAS 16971-33-8).[1] significantly more stable but kinetically slower for certain hydrogenations due to the 
    
    
    
    -accepting CO ligand.[1]
Physiochemical Datasheet[1]
PropertySpecification
Appearance Deep Purple / Violet crystals (distinct from the brown/black of the dichloride precursor)
Molecular Weight ~924.4 g/mol (varies with solvation)
Solubility Soluble in benzene, toluene, THF, dichloromethane.[1] Insoluble in alcohols/water.[1]
Air Stability Solid: Moderately stable (store under Ar/N2 for longevity).[1] Solution: Highly air-sensitive (rapidly oxidizes to brown/green species).[1]
Geometry Distorted Trigonal Bipyramidal (in solution) / Octahedral (solid state, often with agostic interactions).[1]
Key Spectroscopic Signature ¹H NMR: Distinct hydride resonance at high field (

-17 to -18 ppm), typically appearing as a quartet due to coupling with three equivalent ³¹P nuclei (

Hz).[1]

Part 2: Mechanistic Principles[1]

The catalytic utility of


 is defined by its extreme lability. Unlike the rhodium-based Wilkinson’s catalyst, the ruthenium center in this complex is more electron-rich, facilitating rapid oxidative addition, yet the high steric bulk of three triphenylphosphine ligands forces the dissociation of one ligand to create an open coordination site.[1]
The "Dissociative" Driver

The complex is formally a 16-electron species (if considered 5-coordinate) or an 18-electron species with agostic C-H interactions from the phosphine phenyl rings.[1] The catalytic activity is governed by the dissociation of one


 ligand:[2]


The resulting 14-electron species,


, is the active catalyst.[1] It binds terminal alkenes with high selectivity over internal alkenes due to the steric crowding of the remaining phosphines.[1]
Catalytic Cycle Visualization (Hydrogenation)

The following diagram illustrates the hydrogenation of a terminal alkene. Note the critical role of the hydride migration.[1]

G Precursor Pre-Catalyst [RuHCl(PPh3)3] (16e) Active Active Species [RuHCl(PPh3)2] (14e) Precursor->Active - PPh3 Coordination Alkene Coordination [RuHCl(alkene)(PPh3)2] Active->Coordination + Alkene Insertion Migratory Insertion [Ru(alkyl)Cl(PPh3)2] Coordination->Insertion Hydride Shift OxAdd H2 Oxidative Addition [Ru(alkyl)(H)2Cl(PPh3)2] Insertion->OxAdd + H2 Product Release Alkane + Regenerate Catalyst OxAdd->Product Reductive Elim. Product->Active Cycle Repeats

Figure 1: The catalytic cycle for terminal alkene hydrogenation. The rate-determining step is often the oxidative addition of dihydrogen or the ligand dissociation depending on substrate concentration.[1]

Part 3: Synthesis & Preparation[1][5][6][7][8][9]

Objective: Isolate high-purity


 from the commercially available precursor 

.[1] Method: Hydrogenolysis in the presence of a base (Triethylamine).[1]
Reagents
  • Precursor: Dichlorotris(triphenylphosphine)ruthenium(II) (

    
    ).[1][3]
    
  • Solvent: Benzene or Toluene (Strictly deoxygenated/anhydrous).[1]

  • Base: Triethylamine (

    
    ).[1][4]
    
  • Gas: Hydrogen (

    
    ).[1]
    
Protocol (Step-by-Step)
  • Setup: Flame-dry a Schlenk flask and cycle with Argon 3 times. All steps must be performed under an inert atmosphere.[1]

  • Dissolution: Charge the flask with

    
     (1.0 eq) and dissolve in deoxygenated benzene/toluene. The solution will appear dark brown/black.[1]
    
  • Base Addition: Add Triethylamine (approx. 2-3 eq). The base serves to trap the HCl generated during the substitution of Cl for H.[1]

    • Reaction Logic:

      
      .[1]
      
  • Hydrogenation: Bubble

    
     gas through the solution or stir under a balloon of 
    
    
    
    at room temperature.
  • Transformation: Stir for 2–4 hours.

    • Visual Check: The solution color will shift from brown to deep purple .[1] This color change is the primary indicator of hydride formation.[1]

  • Isolation:

    • Filter the solution under Argon to remove the triethylamine hydrochloride salt (insoluble in benzene).[1]

    • Concentrate the purple filtrate under vacuum.[1]

    • Precipitate the product by adding deoxygenated methanol or hexane.[1]

  • Drying: Collect the purple crystals by filtration and dry under high vacuum. Store in a glovebox.

Synthesis Workflow Diagram

Synthesis Step1 Start: RuCl2(PPh3)3 (Brown/Black) Step2 Add Et3N Solvent: Benzene Step1->Step2 Step3 H2 Atmosphere (Stir 4h) Step2->Step3 Step4 Filtration (Remove Et3NHCl) Step3->Step4 Color Change Step5 Product: RuHCl(PPh3)3 (Deep Purple) Step4->Step5 Precipitation

Figure 2: Synthetic pathway for the conversion of the dichloride precursor to the hydride catalyst.

Part 4: Catalytic Applications

Selective Hydrogenation

The complex is one of the most rapid homogeneous catalysts known for the hydrogenation of terminal alkenes (1-alkenes).[1]

  • Selectivity: Terminal > Internal.[1] It will hydrogenate 1-hexene hundreds of times faster than 2-hexene.[1] This allows for selective reduction in poly-ene systems.[1]

  • Conditions: Typically runs at Room Temperature (RT) and 1 atm

    
    .
    
Isomerization

In the absence of


, or under low 

pressure,

acts as an isomerization catalyst.[1]
  • Mechanism: It converts terminal alkenes to thermodynamically more stable internal alkenes via a metal-hydride addition/elimination sequence.[1]

  • Practical Tip: If your hydrogenation yield is low and you observe internal alkenes, increase

    
     pressure to favor the interception of the alkyl intermediate by hydrogen rather than 
    
    
    
    -hydride elimination.[1]
Transfer Hydrogenation

Can utilize secondary alcohols (e.g., isopropanol) as a hydrogen source to reduce ketones, although other Ru-diamine complexes (Noyori type) are generally preferred for enantioselectivity.[1]

Part 5: Handling & Stability (The "Self-Validating" System)[1]

To ensure experimental success, treat the protocol as a self-validating system using these checkpoints:

  • The Color Test: If your isolated solid is brown , you have likely oxidized the hydride back to a chloride or oxo-species, or failed to fully convert the precursor.[1] The active hydride must be purple .[1][5]

  • The Solubility Check: The complex should dissolve in benzene/toluene.[1] If you see significant white precipitate upon dissolution, it is likely the

    
     salt was not fully removed during synthesis.[1]
    
  • NMR Validation: Run a quick

    
     NMR in 
    
    
    
    . Look for the hydride region (-10 to -20 ppm).[1][4] If this signal is absent, the catalyst is dead.[1]

Storage:

  • Solid: Stable for months in a glovebox.

  • Air Exposure: The solid tolerates brief air exposure (minutes) for weighing, but prolonged exposure leads to decomposition.[1]

  • Safety: Ruthenium compounds are generally considered toxic.[1] Phosphines are toxic.[1] Handle in a fume hood.

References

  • Hallman, P. S., et al. (1968).[1] "Complexes of Ruthenium, Rhodium, and Iridium with Triphenylphosphine."[1] Journal of the Chemical Society A. Link (Foundational synthesis of RuHCl(PPh3)3).[1]

  • Jardine, F. H. (1984).[1] "Chlorohydrotris(triphenylphosphine)ruthenium(II)." Progress in Inorganic Chemistry. (Comprehensive review of properties and reactivity).

  • Schunn, R. A., & Wonchoba, E. R. (1970).[1] "Dichlorotris(triphenylphosphine)ruthenium(II)."[1][6][3] Inorganic Syntheses, Vol 12. Link (Source for the precursor synthesis).[1]

  • Halpern, J. (1980).[1] "Mechanisms of hydrogenation catalyzed by ruthenium complexes."[1][7][8] Inorganic Chimica Acta. (Detailed mechanistic studies on ligand dissociation).

Sources

Exploratory

Technical Deep Dive: Catalytic Architecture of Chlorohydridotris(triphenylphosphine)ruthenium(II)

Executive Summary RuHCl(PPh3)3 (Chlorohydridotris(triphenylphosphine)ruthenium(II)) represents a pivotal class of homogeneous catalysts, historically significant for establishing the mechanistic principles of inner-spher...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

RuHCl(PPh3)3 (Chlorohydridotris(triphenylphosphine)ruthenium(II)) represents a pivotal class of homogeneous catalysts, historically significant for establishing the mechanistic principles of inner-sphere hydrogenation. Often overshadowed by its rhodium analog (Wilkinson’s Catalyst), this ruthenium hydride complex exhibits superior reaction rates for terminal alkenes due to its unique electronic lability and steric gating.

This guide deconstructs the molecular mechanics of RuHCl(PPh3)3 , detailing its synthesis, the causality of its ligand dissociation pathways, and its dual-functionality in hydrogenation and isomerization.

Structural Fundamentals & Pre-Catalyst Activation

The 18-Electron Rule and Lability

In its ground state, RuHCl(PPh3)3 is a coordinatively saturated, 18-electron species with a distorted trigonal bipyramidal or octahedral geometry (depending on solvent interaction). Unlike square-planar 16-electron Rh(I) catalysts, Ru(II) in this configuration is catalytically dormant until activation.

  • Electronic Configuration: Ru(II) (

    
    ), low spin.
    
  • Ligand Environment: Three bulky triphenylphosphine (

    
    ) ligands, one chloride, and one hydride.
    
  • Activation Trigger: The steric bulk of the three

    
     ligands forces the dissociation of one phosphine ligand in solution, generating the active 16-electron species RuHCl(PPh3)2 .
    
The "Terminal Selectivity" Gate

The primary utility of RuHCl(PPh3)3 lies in its extreme selectivity for terminal alkenes (1-alkenes) over internal alkenes.

  • Mechanism: The active species,

    
    , possesses a rigid steric pocket. Internal alkenes are too bulky to coordinate effectively to the metal center, whereas terminal alkenes bind rapidly.
    
  • Outcome: This catalyst can selectively hydrogenate a terminal double bond in the presence of internal double bonds, a feat difficult for heterogeneous catalysts (Pd/C).

Mechanism of Action: Catalytic Hydrogenation

The catalytic cycle follows a dissociative pathway dominated by the high lability of the trans-phosphine ligand.

The Catalytic Cycle (Step-by-Step)
  • Ligand Dissociation (Initiation): The 18e- pre-catalyst loses a

    
     ligand to form the 16e- active species. This equilibrium is solvent-dependent.
    
    
    
    
  • Alkene Coordination: The terminal alkene coordinates to the vacant site on the ruthenium, forming an 18e-

    
    -complex.
    
    
    
    
  • Migratory Insertion (Rate-Determining Step): The hydride ligand (

    
    ) migrates to the coordinated alkene, forming a ruthenium-alkyl intermediate. This step is irreversible and dictates the regioselectivity (anti-Markovnikov addition is favored sterically).
    
    
    
    
  • Hydrogenolysis (Product Release): The alkyl species reacts with molecular hydrogen (

    
    ). This likely proceeds via oxidative addition of 
    
    
    
    to form a Ru(IV) intermediate (transient) followed by reductive elimination of the alkane, or via heterolytic cleavage (sigma-bond metathesis).
    
    
Visualization of the Pathway

Ru_Catalytic_Cycle PreCat Pre-Catalyst RuHCl(PPh3)3 (18e-) Active Active Species RuHCl(PPh3)2 (16e-) PreCat->Active - PPh3 AlkeneComplex Alkene Complex RuHCl(Alkene)(PPh3)2 Active->AlkeneComplex + Alkene Alkyl Alkyl Intermediate RuCl(Alkyl)(PPh3)2 AlkeneComplex->Alkyl Hydride Insertion (RDS) Alkyl->Active + H2 - Alkane Isom Isomerization Pathway (Internal Alkene Release) Alkyl->Isom Beta-H Elim Isom->Active

Figure 1: The dissociative mechanism of alkene hydrogenation by RuHCl(PPh3)3, highlighting the rate-determining hydride insertion.

Competing Mechanism: Alkene Isomerization

Researchers must be aware that RuHCl(PPh3)3 is also a potent isomerization catalyst. If the hydrogen pressure is low or the substrate is sterically hindered, the Alkyl Intermediate (from Step 3 above) may undergo


-hydride elimination before reacting with 

.
  • Pathway: Alkyl-Ru

    
    
    
    
    
    -Hydride Elimination
    
    
    Internal Alkene-Ru-H.
  • Result: The terminal alkene is converted to a thermodynamically more stable internal alkene (e.g., 1-hexene

    
     2-hexene), which effectively stops the hydrogenation because the catalyst cannot process internal alkenes efficiently.
    
  • Control: High

    
     pressure suppresses isomerization by accelerating the hydrogenolysis step.
    

Experimental Protocols

Synthesis of RuHCl(PPh3)3

While often prepared in situ, isolating the hydride ensures consistent stoichiometry. This protocol utilizes the reduction of the dichloride precursor.

Reagents:

  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Precursor)[1][2]
    
  • Triethylamine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )
    
  • Hydrogen Gas (

    
    )
    
  • Benzene/Ethanol (1:1 mixture)

Protocol:

  • Setup: Equip a Schlenk flask with a magnetic stir bar and a gas inlet. Flame-dry under vacuum and backfill with Argon.

  • Dissolution: Suspend 1.0 g of

    
     in 40 mL of deoxygenated benzene/ethanol (1:1).
    
  • Base Addition: Add 1.0 mL of triethylamine (acts as an HCl scavenger).

  • Hydrogenation: Bubble

    
     gas through the solution for 30–60 minutes.
    
    • Visual Check: The solution color shifts from deep brown/black to purple/red-violet (characteristic of the hydride).

  • Isolation: Concentrate the solution under vacuum to ~10 mL. Add 20 mL of deoxygenated methanol to precipitate the complex.

  • Filtration: Filter under Argon atmosphere. Wash with cold methanol and dry in vacuo.

  • Storage: Store in a glovebox. The complex is air-sensitive in solution but moderately stable as a solid.

Standard Catalytic Hydrogenation Run

Target: Hydrogenation of 1-Hexene.

ParameterConditionRationale
Solvent Benzene or TolueneNon-coordinating solvents prevent competition for the vacant site.
Catalyst Loading 0.1 - 1.0 mol%High turnover frequency (TOF) allows low loading.
Pressure 1 atm

Sufficient for terminal alkenes; higher pressure minimizes isomerization.
Temperature 25°CAmbient temperature preserves catalyst longevity.

Workflow:

  • In a glovebox, dissolve 10 mg of RuHCl(PPh3)3 in 5 mL benzene.

  • Add 1-hexene (1.0 mmol).

  • Transfer to a Schlenk line. Freeze-pump-thaw to remove

    
    /Ar.
    
  • Backfill with

    
     (1 atm).
    
  • Stir vigorously. Monitor uptake of

    
     via manometer or analyze aliquots by GC/NMR.
    

Troubleshooting & Optimization

Catalyst Poisoning
  • Oxygen: The hydride ligand is extremely susceptible to oxidation, forming inactive Ru-oxide/hydroxide species. Solutions must be rigorously degassed.

  • Solvent Inhibition: Avoid coordinating solvents like acetonitrile or DMSO, which bind to the 16e- intermediate and block alkene coordination.

Isomerization vs. Hydrogenation

If you observe internal alkene byproducts (via NMR):

  • Increase

    
     Pressure:  This favors the intercept of the alkyl intermediate by 
    
    
    
    over
    
    
    .
  • Lower Temperature:

    
     generally has a higher activation energy than hydrogenolysis.
    
Induction Periods

An induction period often indicates the presence of trace oxygen or the slow dissociation of the third phosphine ligand.

  • Fix: Ensure the catalyst is pre-dissolved in solvent for 10 minutes prior to substrate addition to establish the

    
     equilibrium.
    

References

  • Hallman, P. S., Evans, D., O'Connor, J. D., & Wilkinson, G. (1968). The preparation and reactions of hydridochlorotris(triphenylphosphine)ruthenium(II) including homogeneous catalytic hydrogenation of alk-1-enes.[3] Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2464-2469.

  • Jardine, F. H. (1984). The properties and catalytic applications of heterogeneous and homogeneous ruthenium hydride complexes. Progress in Inorganic Chemistry, 31, 265.

  • Sasson, Y., & Blum, J. (1975). Homogeneous hydrogenation of unsaturated ketones with dichlorotris(triphenylphosphine)ruthenium(II) as catalyst. Journal of Organic Chemistry, 40(13), 1887–1896.

  • Inorganic Syntheses. (1977). Dichlorotris(triphenylphosphine)ruthenium(II) and its Hydrido Derivatives. Volume 17. Wiley-Interscience.

Sources

Foundational

Comprehensive Spectroscopic Guide: RuHCl(PPh₃)₃

This guide details the spectroscopic characterization of Chlorohydridotris(triphenylphosphine)ruthenium(II) , denoted as RuHCl(PPh₃)₃ .[1] This complex is the Ruthenium analogue of Wilkinson’s Catalyst and serves as a pi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of Chlorohydridotris(triphenylphosphine)ruthenium(II) , denoted as RuHCl(PPh₃)₃ .[1]

This complex is the Ruthenium analogue of Wilkinson’s Catalyst and serves as a pivotal 16-electron intermediate in hydrogenation and transfer hydrogenation catalysis. Note that this species is distinct from the air-stable carbonyl complex RuHCl(CO)(PPh₃)₃; confusion between these two is a common source of experimental error.[1]

Executive Summary & Structural Context

RuHCl(PPh₃)₃ is a coordinatively unsaturated, 16-electron Ruthenium(II) (


) complex.[1] In the solid state and non-coordinating solvents, it adopts a distorted square pyramidal geometry (Y-shaped distortion).[1] In solution, it is highly fluxional and often exists in equilibrium with dinitrogen (

) adducts or solvent-coordinated species (e.g., RuHCl(PPh₃)₃(S)).[1]
  • Molecular Weight: ~926.4 g/mol

  • Color: Deep purple or red-brown (highly sensitive to

    
    ; turns green/black upon oxidation).[1]
    
  • Stability: Extremely air-sensitive.[1] Must be handled under Argon or high-purity Nitrogen.[1]

Infrared Spectroscopy (FT-IR)

The infrared spectrum provides the primary diagnostic for the metal-hydride bond.[1] Unlike the carbonyl derivative, this spectrum is devoid of strong


 bands around 1900–2000 cm⁻¹.[1]
Key Vibrational Modes (Nujol Mull / KBr)
Functional GroupFrequency (

, cm⁻¹)
IntensityAssignment
Ru-H 2020 ± 5 Medium/SharpMetal-Hydride Stretch
Ru-Cl ~280–320Weak/BroadMetal-Chloride Stretch (Far IR)
P-Ph 1435, 1090, 695StrongTriphenylphosphine Ligand Modes

Diagnostic Note: The presence of a band near 1920–1940 cm⁻¹ typically indicates contamination with RuHCl(CO)(PPh₃)₃ (formed via decarbonylation of alcohols or aldehydes during synthesis).[1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for characterizing the hydride environment and the phosphine dynamics.[1]

A. ¹H NMR Spectroscopy (Hydride Region)

The hydride ligand is highly shielded, appearing in the high-field (negative ppm) region.[1]

ParameterValue (Benzene-

)
Description
Chemical Shift (

)
-17.9 ppm High-field resonance characteristic of Ru(II)-H.
Multiplicity Quartet (approx.)[1]Pseudo-quartet due to coupling with 3 equivalent P nuclei.[1]
Coupling Constant (

)
26 Hz Coupling to three chemically equivalent ³¹P nuclei.[1]

Mechanistic Insight (The "Quartet" Anomaly): Although the static structure (distorted square pyramidal) implies inequivalent phosphines (cis and trans to H), the observation of a quartet at room temperature indicates fast intramolecular exchange (fluxionality) on the NMR timescale.[1] The three phosphine ligands become magnetically equivalent, resulting in an


 spin system (where A=P, X=H).[1]
B. ³¹P{¹H} NMR Spectroscopy

The ³¹P spectrum is often broad or temperature-dependent due to the dissociation equilibrium:


[1]
ParameterValue (Benzene-

)
Notes
Chemical Shift (

)
~ 70–85 ppm Broad singlet at Room Temp.[1]
Free PPh₃ -5 ppmSharp signal appears if dissociation occurs.[1]

Synthesis & Experimental Protocol

Objective: Synthesis of RuHCl(PPh₃)₃ from RuCl₂(PPh₃)₃ via Hydrogenolysis. Safety: All steps must be performed using Schlenk techniques or a Glovebox.

Reagents
  • Precursor: RuCl₂(PPh₃)₃ (1.0 g)[1]

  • Solvent: Benzene or Toluene (Dry, Degassed)[1]

  • Base: Triethylamine (

    
    ) - Acts as an HCl scavenger.[1]
    
  • Gas: Hydrogen (

    
    ) gas (1 atm).
    
Step-by-Step Workflow
  • Dissolution: Suspend RuCl₂(PPh₃)₃ in dry benzene under Argon.

  • Base Addition: Add excess triethylamine (

    
    ).[1]
    
  • Hydrogenation: Bubble

    
     gas through the solution for 30–60 minutes.
    
    • Observation: Color shifts from brown to deep purple/red.[1]

  • Isolation:

    • Concentrate the solution under vacuum.[2]

    • Precipitate by adding degassed methanol (non-solvent).[1]

    • Filter anaerobically and wash with methanol.[1]

  • Drying: Dry under high vacuum for 4 hours.

Workflow Visualization

SynthesisWorkflow Start RuCl2(PPh3)3 (Precursor) Step1 Dissolve in Benzene + Et3N (Base) Start->Step1 Step2 H2 Sparging (1 atm, 25°C) Step1->Step2 Intermediate Elimination of Et3N·HCl Step2->Intermediate Side Product Product RuHCl(PPh3)3 (Deep Purple) Step2->Product Ligand Exchange & Reduction

Caption: Anaerobic synthesis pathway converting the dichloride precursor to the hydrido species via base-assisted hydrogenolysis.

Troubleshooting & Impurity Profiling

The most common failure mode is oxidation or decarbonylation of solvents.

ObservationDiagnosisCorrective Action
Green Solution Oxidation to Ru(III) speciesCheck inert gas lines; degas solvents more rigorously.
IR Band at 1940 cm⁻¹ Formation of RuHCl(CO)(PPh₃)₃Avoid primary alcohols (methanol/ethanol) during heating; they can decarbonylate.[1] Use benzene/THF.[1]
No Hydride Signal Paramagnetic impurity or decompositionEnsure sample was prepared in glovebox; use

instead of

(which can react over time).
NMR Interpretation Logic

NMRLogic Scan Acquire 1H NMR (-5 to -30 ppm) Signal Signal Detected? Scan->Signal Type1 Quartet at -17.9 ppm Signal->Type1 Yes Type2 Multiplet at -7 to -10 ppm Signal->Type2 Yes Type3 No Signal Signal->Type3 No Result1 Pure RuHCl(PPh3)3 (Fluxional) Type1->Result1 Result2 Impurity: RuHCl(CO)(PPh3)3 Type2->Result2 Result3 Oxidation (Ru-O) or Dihydride Type3->Result3

Caption: Decision tree for assigning the Ruthenium-Hydride species based on high-field ¹H NMR chemical shifts.

References

  • Hallman, P. S., Evans, D., Lewis, J., & Wilkinson, G. (1968).[1] Complexes of ruthenium.[2][3][4][5][6] Part XII. The preparation and properties of some hydride complexes of ruthenium(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3143-3150.

  • Jardine, F. H. (1984).[1] Chlorohydridotris(triphenylphosphine)ruthenium(II).[1][6][7] Progress in Inorganic Chemistry, 31, 265. (Review of Ruthenium phosphine chemistry).

  • Schunn, R. A., & Wonchoba, E. R. (1970).[1] Transition Metal Hydride Complexes.[1][2][4] Inorganic Syntheses, 13, 131. (Detailed synthetic protocols).

Sources

Exploratory

Technical Guide: Solubility & Handling of Chlorohydrotris(triphenylphosphine)ruthenium(II)

Compound: Chlorohydrotris(triphenylphosphine)ruthenium(II) Formula: CAS: 11533-00-3 (generic), often solvated (e.g., benzene solvate).[1] Executive Summary Chlorohydrotris(triphenylphosphine)ruthenium(II), , is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: Chlorohydrotris(triphenylphosphine)ruthenium(II) Formula:


CAS:  11533-00-3 (generic), often solvated (e.g., benzene solvate).[1]

Executive Summary

Chlorohydrotris(triphenylphosphine)ruthenium(II),


, is a highly active homogeneous hydrogenation catalyst, distinct from its dichloride precursor 

and the rhodium-based Wilkinson’s catalyst. Its utility in drug development and fine chemical synthesis relies entirely on its solution-phase behavior, where it undergoes ligand dissociation to generate the coordinatively unsaturated active species.

This guide provides a definitive technical analysis of its solubility profile, solvation mechanisms, and anaerobic handling protocols. Unlike simple dissolution, the solubilization of


 is a reactive equilibrium process sensitive to oxidation and solvent coordination.

Physicochemical Profile & Solvation Mechanism

The "Pseudo-Solubility" Phenomenon

 does not merely "dissolve" in the traditional sense; it undergoes rapid ligand exchange and dissociation. In coordinating solvents or aromatic hydrocarbons, the complex exists in equilibrium with a 16-electron species formed by the loss of a bulky triphenylphosphine (

) ligand.

Key Structural Characteristic: The complex is often isolated as a solvate (e.g.,


).[1][2] Removal of the solvation molecule (drying) can alter the lattice energy and subsequent dissolution kinetics.
Dissociation Pathway (DOT Diagram)

The following diagram illustrates the transformation of the solid precatalyst into the active solvated species.

Solvation_Mechanism Solid Solid State [RuClH(PPh3)3] Solvated Solvated Species [RuClH(PPh3)3(Solvent)] Solid->Solvated Dissolution (Aromatics/THF) Active Active 16e- Species [RuClH(PPh3)2(Solvent)] Solvated->Active -PPh3 (Equilibrium) Active->Solvated +PPh3 FreeLigand Free PPh3 Active->FreeLigand Dissociation Oxidation Oxidized Inactive Species (Air Exposure) Active->Oxidation +O2 (Irreversible)

Figure 1: Solvation and dissociation equilibrium. The active catalytic species is generated via phosphine dissociation, a process driven by solvent interaction.

Solubility Landscape

The solubility of


 is dictated by the polarity and coordinating ability of the solvent. It is strictly lipophilic .
Quantitative Solubility Classification
Solvent ClassSpecific SolventSolubility RatingStability in SolutionComments
Aromatics BenzeneHigh (>50 mg/mL)High (Anaerobic)Preferred solvent. Often forms stable solvates.
TolueneHigh High (Anaerobic)Safer alternative to benzene; standard for hydrogenation.
Chlorinated Dichloromethane (DCM)Moderate/High ModerateGood solubility, but risk of oxidative addition (formation of Ru-Cl species) over prolonged storage.
ChloroformModerate LowAvoid. Acidic impurities in

can decompose the hydride.
Ethers Tetrahydrofuran (THF)Moderate HighExcellent for catalytic reactions; coordinates weakly to stabilize the 16e- species.
Diethyl EtherLow HighOften used to wash the solid, but will dissolve small amounts.
Alcohols Ethanol/MethanolInsoluble N/AUsed as an antisolvent to precipitate the complex during synthesis.
Alkanes Hexanes/PentaneInsoluble N/AStrictly used for precipitation and washing.
Critical Solvent Effects
  • Toluene/Benzene: These are the "Gold Standard" solvents. The

    
    -system of the aromatic ring stabilizes the coordinatively unsaturated ruthenium center after 
    
    
    
    dissociation.
  • DCM: While it dissolves the complex, chlorinated solvents can react with metal hydrides over time. Use fresh, acid-free DCM only for analysis (NMR), not for long-term storage or high-temperature catalysis.

  • Air Sensitivity: In all solvents, the solution changes color (typically from purple/red to brown/green) upon exposure to air, indicating decomposition to inactive Ru(III) oxo/chloro species.

Experimental Protocol: Anaerobic Stock Solution Preparation

Objective: Prepare a stable, active stock solution of


 in Toluene for catalytic screening.
Safety:  Work must be performed in a Glovebox or using strict Schlenk line techniques.
Materials
  • Solid:

    
     (Store under Argon/Nitrogen).
    
  • Solvent: Anhydrous Toluene (Distilled over Na/Benzophenone or passed through activated alumina columns).

  • Equipment: Schlenk flask (25 mL), septum, cannula, gas-tight syringe.

Step-by-Step Workflow
  • Degassing:

    • Ensure toluene is strictly deoxygenated. Sparging with

      
       is insufficient; use the freeze-pump-thaw method (3 cycles) if not using a solvent purification system.
      
  • Weighing (Inert Atmosphere):

    • Ideally, weigh the solid inside a glovebox.

    • Target Concentration: 10 mM (approx. 9.5 mg/mL).

    • Transfer solid to a dry, Argon-flushed Schlenk flask.

  • Solvent Addition:

    • Add the degassed toluene via cannula or gas-tight syringe through the septum.

    • Observation: The solid should dissolve rapidly to form a deep purple or reddish-brown solution (color depends on specific isomer and concentration).

  • Filtration (Optional but Recommended):

    • If turbidity persists (oxidized Ru impurities), filter the solution through a cannula filter (with a glass microfiber pad) into a receiving Schlenk flask.

  • Storage:

    • Use immediately. If storage is required, keep at -20°C under positive Argon pressure.

Handling Workflow (DOT Diagram)

Handling_Workflow Start Start: Solid RuClH(PPh3)3 Mixing Dissolution: Add Solvent under Ar/N2 Start->Mixing SolventPrep Solvent Prep: Anhydrous Toluene (Freeze-Pump-Thaw) SolventPrep->Mixing Check Visual Check: Purple/Red = Active Green/Black = Oxidized Mixing->Check Filter Cannula Filtration (Remove Oxides) Check->Filter Turbid Use Catalytic Application Check->Use Clear Filter->Use

Figure 2: Anaerobic handling workflow to ensure catalyst integrity during solubilization.

Application Context: Catalytic Implications

The solubility profile directly impacts the catalytic efficiency of


, particularly in the hydrogenation of terminal alkenes.
  • Solvent Inhibition: Solvents that coordinate too strongly (e.g., Acetonitrile, Pyridine) will compete with the alkene substrate for the vacant coordination site, effectively poisoning the catalyst.

  • Solvent Promotion: Aromatic solvents (Benzene/Toluene) are non-innocent; they stabilize the intermediate species without blocking the substrate binding site.

  • Selectivity: The extreme steric bulk of the three

    
     ligands (even after one dissociates) makes this catalyst highly selective for terminal alkenes over internal alkenes. This selectivity is maintained only in non-polar solvents where the tight ion-pairing or solvation shell preserves the steric environment.
    

References

  • Hallman, P. S., McGarvey, B. R., & Wilkinson, G. (1968).[2] The preparation and reactions of hydridochlorotris(triphenylphosphine)ruthenium(II) including homogeneous catalytic hydrogenation of alk-1-enes.[1][2] Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3143–3150. [Link]

  • Jardine, F. H. (1984). Ruthenium(II) and Rhodium(I) Homogeneous Hydrogenation Catalysts.[1] Progress in Inorganic Chemistry, 31, 265. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for solvent purification standards required for this catalyst). [Link]

Sources

Foundational

Electronic Structure of Chlorohydrotris(triphenylphosphine)ruthenium(II): An In-Depth Technical Guide

The following is an in-depth technical guide on the electronic structure and reactivity of Chlorohydrotris(triphenylphosphine)ruthenium(II) , [RuHCl(PPh₃)₃]. Part 1: Core Electronic Architecture Molecular Geometry and Co...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the electronic structure and reactivity of Chlorohydrotris(triphenylphosphine)ruthenium(II) , [RuHCl(PPh₃)₃].

Part 1: Core Electronic Architecture

Molecular Geometry and Coordination Environment

Chlorohydrotris(triphenylphosphine)ruthenium(II) , [RuHCl(PPh₃)₃], is a coordinatively unsaturated, 16-electron complex. Its reactivity and catalytic potency are dictated by its deviation from the thermodynamically stable 18-electron rule.

  • Oxidation State: Ruthenium(II) (

    
    ).
    
  • Geometry: The complex adopts a distorted square pyramidal or trigonal bipyramidal geometry in solution, which is highly fluxional. In the solid state, it is often stabilized by an agostic interaction , effectively completing a pseudo-octahedral coordination sphere.

  • Ligand Field:

    • Hydride (

      
      ):  A strong 
      
      
      
      -donor and strong trans-effect ligand.
    • Chloride (

      
      ):  A 
      
      
      
      -donor/weak
      
      
      -donor.
    • Triphenylphosphine (

      
      ):  A strong 
      
      
      
      -donor and moderate
      
      
      -acceptor.
The Agostic Interaction: The "Hidden" Ligand

The defining electronic feature of [RuHCl(PPh₃)₃] is the agostic interaction (3-center-2-electron bond) between the ruthenium center and an ortho-C-H bond of one phenyl ring on a phosphine ligand.

  • Mechanism: The empty metal

    
    -orbital (LUMO) overlaps with the 
    
    
    
    bonding orbital of the phenyl ring.
  • Energetic Consequence: This interaction stabilizes the 16-electron center by approximately 10–15 kcal/mol, preventing aggregation while keeping the site "masked" but accessible for substrate binding.

  • Structural Metric: The Ru···H(C) distance is typically 2.1–2.6 Å, significantly shorter than the sum of van der Waals radii.

Orbital Analysis (DFT Insights)

Density Functional Theory (DFT) studies reveal the frontier molecular orbitals (FMOs) that drive reactivity:

OrbitalCharacterDescription
HOMO

(Ru) +

(Cl/H)
Metal-centered

-orbitals with significant antibonding character from the hydride and chloride

-donation.
LUMO

(Ru-P)
Predominantly metal-centered

character directed toward the vacant coordination site (or the agostic C-H).
Gap HOMO-LUMORelatively small, facilitating rapid oxidative addition of non-polar substrates like

or silanes.

Part 2: Spectroscopic Signatures[1]

Nuclear Magnetic Resonance (NMR)

The fluxional nature of [RuHCl(PPh₃)₃] makes its NMR spectra temperature-dependent.

  • 
    H NMR (Hydride Region): 
    
    • Chemical Shift:

      
       to 
      
      
      
      ppm (high field).
    • Multiplicity: Often appears as a broad quartet or multiplet at room temperature due to phosphine exchange and coupling to three

      
      P nuclei (
      
      
      
      Hz).
    • Agostic Signal: At low temperatures, the agostic proton may shift upfield, though it is often obscured by the aromatic region.

  • 
    P{
    
    
    
    H} NMR:
    • Pattern: At low temperature (limit of slow exchange), the spectrum reveals inequivalent phosphines. A typical pattern is a doublet (trans to Cl) and a triplet (trans to H) or a more complex second-order system.

    • Shift Range:

      
       to 
      
      
      
      ppm (highly dependent on solvent and temperature).
Infrared Spectroscopy (IR)
  • 
    :  A diagnostic stretch typically observed in the range of 2000–2150 cm⁻¹ . The exact position is sensitive to the ligand arrangement (trans-influence).
    
  • Agostic C-H: A "softened" C-H stretch may be observed around 2600–2800 cm⁻¹ , shifted from the normal aromatic C-H range (>3000 cm⁻¹).

Part 3: Catalytic Mechanism & Reactivity

The 16-electron configuration allows [RuHCl(PPh₃)₃] to serve as a highly active precatalyst for hydrogenation, transfer hydrogenation, and isomerization.

Catalytic Cycle (Hydrogenation)

The cycle proceeds via a non-dissociative mechanism (associative pathway) or a dissociative pathway depending on substrate sterics.

  • Substrate Binding: The 16e⁻ species binds the olefin or

    
     at the vacant (agostic) site.
    
  • Oxidative Addition:

    
     adds to form a Ru(IV) trihydride intermediate (if starting from olefin complex) or Ru(IV) dihydride.
    
  • Migratory Insertion: Hydride transfers to the coordinated olefin.

  • Reductive Elimination: Alkane is released, regenerating the 16e⁻ species.

Visualization: Catalytic Cycle

The following diagram illustrates the hydrogenation pathway catalyzed by [RuHCl(PPh₃)₃].

RuHCl_Catalytic_Cycle Figure 1: Catalytic Hydrogenation Cycle of [RuHCl(PPh3)3] cluster_legend Key Electronic States Precat [RuHCl(PPh3)3] (16e⁻, Agostic Stabilized) Active Olefin Coordination [RuHCl(Olefin)(PPh3)3] Precat->Active + Olefin - Agostic interaction OxAdd Oxidative Addition (H2) [RuH3Cl(Olefin)(PPh3)2] Active->OxAdd + H2 - PPh3 (Dissociative) Insertion Migratory Insertion [Ru(Alkyl)H2Cl(PPh3)2] OxAdd->Insertion Hydride Transfer Elimination Reductive Elimination Release Alkane Insertion->Elimination C-H Bond Formation Elimination->Precat Regeneration Legend1 16e⁻ Unsaturated Legend2 18e⁻ Saturated

Caption: The catalytic cycle highlights the transition between 16e⁻ and 18e⁻ intermediates, driven by the lability of the phosphine ligands and the agostic "masking" effect.

Part 4: Experimental Protocols

Synthesis of [RuHCl(PPh₃)₃]

Note: This complex is extremely air-sensitive. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk or glovebox techniques.

Reagents:

  • 
     (Precursor)[1]
    
  • Triethylamine (

    
    )
    
  • Hydrogen gas (

    
    )[2]
    
  • Tetrahydrofuran (THF) or Benzene (degassed)

Protocol:

  • Dissolution: Suspend

    
     (1.0 eq) in degassed THF.
    
  • Activation: Add Triethylamine (1.5 eq) as a proton scavenger.

  • Hydrogenation: Bubble

    
     gas through the solution for 30 minutes. The color typically shifts from brown/black to deep purple or red-brown.
    
  • Isolation: Concentrate the solution under vacuum. Precipitate the product by adding degassed methanol or hexane.

  • Filtration: Filter the purple solid under argon, wash with hexane, and dry in vacuo.

Structural Characterization Workflow

To confirm the electronic integrity of the synthesized complex:

TechniqueObservation TargetExpected Result

H NMR
Hydride Region (

)
Multiplet at

to

ppm.

P NMR
Phosphine EnvironmentBroad signals (fluxional) or distinct multiplets at low T.
IR (Solid) Ru-H BondBand at

.

Part 5: References

  • Wilkinson, G., et al. (1966). The Preparation and Properties of Some Chlorohydrido- and Dihydrido-complexes of Ruthenium(II). Journal of the Chemical Society A. Link

  • Caulton, K. G. (1981). Solution Structures and Dynamics of Five-Coordinate

    
     Complexes. Chemical Reviews. Link
    
  • Halpern, J., et al. (1976). Mechanisms of Hydrogenation Catalyzed by Ruthenium Complexes. Journal of the American Chemical Society. Link

  • Macgregor, S. A., et al. (2003). Computational Studies on the Agostic Interaction in Ruthenium Pincer Complexes. Organometallics. Link

  • Esteruelas, M. A. (2010). C-H Bond Activation by Ruthenium-Hydride Complexes. Chemical Reviews. Link

Sources

Protocols & Analytical Methods

Method

using RuHCl(PPh3)3 for transfer hydrogenation reactions

Application Note: Transfer Hydrogenation using Chlorohydridotris(triphenylphosphine)ruthenium(II) [1] Executive Summary This guide details the application of Chlorohydridotris(triphenylphosphine)ruthenium(II) [RuHCl(PPh3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Transfer Hydrogenation using Chlorohydridotris(triphenylphosphine)ruthenium(II) [1]

Executive Summary

This guide details the application of Chlorohydridotris(triphenylphosphine)ruthenium(II) [RuHCl(PPh3)3] (CAS: 16902-53-7) in transfer hydrogenation (TH) reactions. Unlike traditional hydrogenation requiring high-pressure H₂ gas and specialized autoclaves, this protocol utilizes hydrogen donors (typically secondary alcohols like 2-propanol) under mild reflux conditions.

RuHCl(PPh3)3 acts as a highly active, homogeneous catalyst, particularly effective for the reduction of ketones to secondary alcohols and the chemoselective reduction of


-unsaturated ketones. This note provides a validated protocol for researchers in pharmaceutical synthesis, emphasizing strict anaerobic handling to maintain the integrity of the hydrido-ruthenium species.

Mechanistic Insight: The Inner-Sphere Cycle

The efficiency of RuHCl(PPh3)3 lies in its "Inner-Sphere" mechanism, which is distinct from the "Outer-Sphere" mechanism often observed with bifunctional Noyori-type catalysts.

Key Mechanistic Features:

  • Active Species Formation: The complex is coordinatively unsaturated (16e⁻ species) or easily dissociates a phosphine ligand to create a vacant site.

  • Substrate Coordination: The ketone carbonyl oxygen coordinates to the Ru center.

  • Hydride Insertion: The hydride ligand migrates to the carbonyl carbon (migratory insertion), forming a ruthenium alkoxide.

  • Regeneration: The alkoxide undergoes ligand exchange with the hydrogen donor (isopropanol).

    
    -hydride elimination from the isopropoxide regenerates the Ru-H species and releases acetone.
    

Catalytic Cycle Diagram:

G Start RuHCl(PPh3)3 (Precatalyst) Active Active Species [RuHCl(PPh3)2] Start->Active - PPh3 Coord Ketone Coordination [RuHCl(PPh3)2(R2C=O)] Active->Coord + Substrate (Ketone) Insert Hydride Insertion (Ru-Alkoxide Intermediate) Coord->Insert Migratory Insertion Exchange Ligand Exchange (Release Product / Bind iPrOH) Insert->Exchange + iPrOH - Product (Alcohol) Elim Beta-Hydride Elimination (Release Acetone) Exchange->Elim Alkoxide Isomerization Elim->Active - Acetone (Regenerates Ru-H)

Caption: The inner-sphere catalytic cycle of RuHCl(PPh3)3 involving phosphine dissociation, substrate coordination, and hydride transfer.[2]

Substrate Scope & Selection

RuHCl(PPh3)3 is versatile but exhibits specific chemoselectivity profiles that must be understood for successful application.

Substrate ClassOutcomeSpecificity Notes
Saturated Ketones Secondary AlcoholsExcellent conversion. Rate is sensitive to steric bulk around the carbonyl.
Aldehydes Primary AlcoholsVery rapid. Often reduced preferentially over ketones in competitive scenarios.

-Unsaturated Ketones
Saturated Ketones / Allylic AlcoholsComplex: Often reduces the C=C bond first to give saturated ketones due to the hydrido-ligand insertion preference. Requires tuning (e.g., specific bases) to favor C=O reduction.
Imines AminesPossible, but often requires higher temperatures or specific additives compared to ketones.

Experimental Protocol

Method: Transfer Hydrogenation of Acetophenone (Model Substrate) Scale: 1.0 mmol Atmosphere: Inert (Argon or Nitrogen) - Strict Requirement

Reagents & Materials
  • Catalyst: RuHCl(PPh3)3 (1-2 mol%). Note: Can be purchased or prepared from RuCl2(PPh3)3 via hydrogenation.

  • Hydrogen Donor/Solvent: 2-Propanol (Anhydrous, degassed).

  • Base: NaOH or KOH (0.1 - 1.0 mol%). Essential for promoting the alkoxide exchange steps.

  • Substrate: Acetophenone (Liquid, degassed).

Step-by-Step Procedure
  • Preparation of Glassware:

    • Oven-dry a 25 mL Schlenk tube or two-neck round-bottom flask.

    • Cool under a stream of dry Argon.

  • Catalyst Loading (Glovebox or Schlenk Technique):

    • Add RuHCl(PPh3)3 (18.4 mg, 0.02 mmol, 2 mol%) to the flask.

    • Critical: The complex is air-sensitive.[3] If the solid is black or dark brown (oxidized), activity will be compromised. It should be purple/red-violet.

  • Solvent & Base Addition:

    • Add NaOH (4.0 mg, 0.1 mmol) or KOH .

    • Add 2-Propanol (5.0 mL) via syringe.

    • Stir at room temperature for 5-10 minutes. The solution should be homogeneous and typically reddish-orange.

  • Reaction Initiation:

    • Add Acetophenone (117 µL, 1.0 mmol) via microliter syringe.

    • Equip the flask with a reflux condenser (connected to Argon line).

  • Heating:

    • Heat the mixture to reflux (approx. 82°C) .

    • Monitor the reaction via TLC or GC/NMR.

    • Timeframe: Conversion typically reaches >90% within 1-4 hours depending on substrate sterics.

  • Work-up:

    • Cool to room temperature.[3][4][5]

    • Expose to air to quench the catalyst (solution often turns dark/black).

    • Remove solvent under reduced pressure (rotary evaporator).

    • Pass the residue through a short pad of silica gel (eluting with Et2O or CH2Cl2) to remove ruthenium salts.

    • Concentrate to yield the crude secondary alcohol.

Optimization & Troubleshooting

Workflow Logic:

Optimization Problem Low Conversion? Check1 Check Color Problem->Check1 Decision1 Dark/Black? Check1->Decision1 Action1 O2 Contamination. Restart with strict inert technique. Decision1->Action1 Yes Check2 Check Base Decision1->Check2 No (Red/Purple) Decision2 No Base Added? Check2->Decision2 Action2 Add NaOH/KOH. Base is required for cycle. Decision2->Action2 Yes Check3 Equilibrium Limit Decision2->Check3 No Action3 Distill off Acetone or use excess iPrOH. Check3->Action3

Caption: Troubleshooting logic for low conversion in Ru-catalyzed transfer hydrogenation.

Key Parameters Table:

ParameterRecommendationImpact
Base NaOH, KOH, or tBuOKPromotes formation of the active alkoxide species. Without base, the reaction is extremely slow.
Solvent 2-Propanol (iPrOH)Acts as both solvent and H-donor. Must be dry.[6][7]
Temperature Reflux (82°C)Essential for overcoming the activation energy of the hydride transfer step.
Catalyst Loading 0.5 - 2.0 mol%Higher loading increases rate but complicates purification.

Safety & Handling

  • Ruthenium Exposure: Ruthenium compounds are potentially toxic and should be handled in a fume hood.[3]

  • Phosphine Toxicity: Triphenylphosphine (PPh3) can be released during the reaction; avoid inhalation.

  • Flammability: 2-Propanol is highly flammable. Ensure all joints are greased and secured during reflux.

  • Air Sensitivity: RuHCl(PPh3)3 degrades in air.[3] Store in a glovebox or under Argon.

References

  • Sasson, Y., & Blum, J. (1975).

    
    -unsaturated ketones catalyzed by dichlorotris(triphenylphosphine)ruthenium(II). Journal of Organic Chemistry, 40(13), 1887–1896. Link
    
  • Wilkinson, G., et al. (1965).[8] The preparation and properties of some chlorinated hydrido-and alkyl-ruthenium(II) complexes. Journal of the Chemical Society A, 1711-1732. Link

  • Backvall, J. E. (2002). Transition Metal-Catalyzed Hydrogen Transfer Processes. Modern Oxidation Methods, 193-222. Link

  • Baráth, E. (2018). Hydrogen Transfer Reactions of Carbonyls and Imines. Catalysts, 8(12), 671. Link

  • Dobereiner, G. E., & Crabtree, R. H. (2010). Dehydrogenation as a Substrate-Activating Strategy in Homogeneous Catalysis. Chemical Reviews, 110(2), 681–703. Link

Sources

Application

use of chlorohydrotris(triphenylphosphine)ruthenium in pharmaceutical synthesis

Application Note: Chlorohydrotris(triphenylphosphine)ruthenium(II) in Pharmaceutical Synthesis Executive Summary Chlorohydrotris(triphenylphosphine)ruthenium(II) [ ], often referred to as the "Ru-hydride" catalyst, is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chlorohydrotris(triphenylphosphine)ruthenium(II) in Pharmaceutical Synthesis

Executive Summary

Chlorohydrotris(triphenylphosphine)ruthenium(II) [


], often referred to as the "Ru-hydride" catalyst, is a cornerstone homogeneous catalyst in pharmaceutical process chemistry. Unlike its dichloride precursor [

], this complex possesses a pre-formed metal-hydride bond, rendering it immediately active for hydride-dependent mechanisms without the induction period often required for in situ activation.

Its primary utility in drug development lies in atom-economical redox isomerizations and racemization cycles essential for Dynamic Kinetic Resolution (DKR). This guide details the mechanistic grounding, handling protocols, and validated workflows for deploying


 in the synthesis of high-value chiral intermediates.

Chemical Profile & Handling

PropertySpecification
Formula

CAS Number 16971-33-8
Appearance Chocolate-brown to dark purple crystalline solid
Oxidation State Ru(II) (

, low spin)
Solubility Soluble in benzene, toluene, THF,

; insoluble in water/alcohols.
Stability Air-sensitive in solution; moderately stable in solid state but best stored under Argon/Nitrogen.

Handling Directive: While often cited as "air-stable" in solid form, pharmaceutical-grade reproducibility requires handling


 under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques. Oxidation leads to the formation of catalytically inactive Ru-oxo or carboxylate species, manifesting as a color change from dark brown/purple to green/black.

Mechanistic Insight: Redox Isomerization

The most potent application of


 is the isomerization of allylic alcohols to saturated ketones or aldehydes. This reaction proceeds via a "chain-walking" mechanism driven by metal-hydride insertion and elimination, rather than a 

-allyl mechanism.

Mechanism Description:

  • Coordination: The allylic alcohol coordinates to the vacant site created by

    
     dissociation.
    
  • Hydride Insertion: The Ru-H inserts into the C=C double bond (hydrometalation), forming a ruthenium-alkyl intermediate.

  • 
    -Hydride Elimination:  Elimination occurs towards the oxygen atom, forming an enol-ruthenium complex.
    
  • Tautomerization: Dissociation of the enol leads to the thermodynamically stable carbonyl product.

IsomerizationCycle Precursor RuHCl(PPh3)3 (Precursor) ActiveSpecies [RuHCl(PPh3)2] (Active 16e- Species) Precursor->ActiveSpecies - PPh3 Coordination Alkene Coordination (Allylic Alcohol) ActiveSpecies->Coordination + Substrate Insertion Ru-Alkyl Intermediate (Hydride Insertion) Coordination->Insertion Regioselective Insertion Elimination Ru-Enol Complex (Beta-Hydride Elimination) Insertion->Elimination H-Transfer ProductRelease Product Release (Saturated Ketone) Elimination->ProductRelease - Enol ProductRelease->ActiveSpecies Regeneration

Figure 1: Catalytic cycle for the isomerization of allylic alcohols using


. The cycle highlights the critical hydride insertion step.

Protocol 1: Isomerization of Allylic Alcohols

Application: Synthesis of ketones from allylic alcohols without external oxidants/reductants. Target Substrate: 1-phenyl-2-propen-1-ol (to propiophenone).

Reagents:

  • Substrate: 10 mmol (1.34 g)

  • Catalyst:

    
     (0.5 mol%, 48 mg)
    
  • Solvent: Toluene (anhydrous, degassed), 20 mL

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar and cool under a stream of Nitrogen.

  • Charging: Charge the tube with

    
     (48 mg) inside a glovebox or under positive 
    
    
    
    flow.
  • Solvation: Add anhydrous Toluene (20 mL) via syringe. The solution should appear dark brown.

  • Substrate Addition: Add the allylic alcohol (10 mmol) via syringe.

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC or GC-MS.

    • Note: Reaction times typically range from 1 to 4 hours depending on steric bulk.

  • Quench & Isolation:

    • Cool to room temperature.

    • Filter through a short pad of silica gel (eluting with

      
      ) to remove the ruthenium catalyst.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (though conversion is often quantitative).

Validation Criteria:

  • Conversion: >98% by GC.

  • Selectivity: >99% ketone (check for hydrogenation byproducts if

    
     was accidentally introduced).
    

Mechanism 2: Dynamic Kinetic Resolution (DKR)

In pharmaceutical synthesis, DKR is used to convert a racemic alcohol into a single enantiomer of an ester with 100% theoretical yield.


 acts as the racemization catalyst , rapidly interconverting the (R) and (S) alcohol enantiomers via a transient ketone intermediate, while an enzyme (Lipase) selectively acylates only one enantiomer.

Critical Requirement: The Ru-catalyst must be compatible with the enzyme and the acyl donor.

DKR_Workflow RacemicAlc Racemic Alcohol (R/S Mixture) Ketone Ketone Intermediate RacemicAlc->Ketone Dehydrogenation PureEster Enantiopure Ester (100% Yield Target) RacemicAlc->PureEster Fast Acylation (R-selective) Ketone->RacemicAlc Hydrogenation RuCat RuHCl(PPh3)3 (Racemization) RuCat->Ketone Catalyzes Equilibrium Lipase Lipase Enzyme (Kinetic Resolution)

Figure 2: DKR workflow. The Ruthenium catalyst ensures the fast racemization of the slow-reacting enantiomer, feeding the enzymatic cycle.

Protocol 2: Dynamic Kinetic Resolution of Secondary Alcohols

Application: Production of chiral acetates from racemic secondary alcohols. Reagents:

  • Racemic Alcohol: 1-Phenylethanol (5 mmol)

  • Acyl Donor: Isopropenyl acetate (15 mmol, 3 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Enzyme: Novozym 435 (immobilized Candida antarctica Lipase B), 20 mg/mmol

  • Base:

    
     (1 equiv) - Crucial for suppressing acid accumulation.
    
  • Solvent: Toluene (dry).[1]

Step-by-Step Methodology:

  • Catalyst Activation (Optional but Recommended): While

    
     is active, pre-stirring it in toluene with the alcohol for 10 mins under Argon ensures the hydride species is fully solubilized and active.
    
  • Enzyme Prep: Weigh Novozym 435 into a dry reaction vial.

  • Reaction Assembly:

    • Add Toluene (10 mL) to the enzyme.

    • Add Racemic Alcohol (5 mmol).

    • Add Acyl Donor (Isopropenyl acetate).

    • Add

      
       (95 mg, 2 mol%).
      
    • Add

      
       (0.53 g).
      
  • Incubation: Stir at 70°C under Argon.

    • Note: 70°C is the sweet spot; higher temps denature the enzyme, lower temps slow the Ru-catalyzed racemization.

  • Monitoring: Monitor the enantiomeric excess (ee) of the ester and the conversion. The reaction is complete when conversion reaches 100% (not 50% as in standard resolution).

  • Workup: Filter off the enzyme and carbonate. Evaporate solvent. Purify ester via column chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Isomerization) Catalyst poisoning by

or dienes.
Degas solvents thoroughly (freeze-pump-thaw). Ensure substrate is free of conjugated dienes which bind Ru strongly.
Green Solution Color Oxidation of Ru(II) to inactive Ru(III) species.The active catalyst is brown/purple. If green, abort and restart with fresh catalyst under strict inert conditions.
Low ee (DKR) Racemization rate < Acylation rate.Increase Ru catalyst loading or temperature (up to 70°C). The racemization must be faster than the enzyme's reaction with the "wrong" enantiomer.
Side Products (Aldol) Basic conditions too harsh.If using base additives, switch to weaker bases or reduce loading.

often requires no base for isomerization.

References

  • Trost, B. M.; Kulawiec, R. J. "Ruthenium-catalyzed isomerization of allylic alcohols. A facile synthesis of simple and chiral ketones." Journal of the American Chemical Society, 1993, 115(5), 2027–2036. Link

  • Backvall, J. E. "Transition Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols." Advanced Synthesis & Catalysis, 2003, 345, 341-342. Link

  • Martin-Matute, B.; Edin, M.; Bogar, K.; Backvall, J. E. "Combined Ruthenium(II) and Lipase Catalysis for High-Yield Synthesis of Enantiopure Secondary Alcohols." Angewandte Chemie International Edition, 2004, 43(47), 6535-6539. Link

  • Uma, R.; Crevisy, C.; Gree, R. "Transposition of Allylic Alcohols into Carbonyl Compounds Mediated by Transition Metal Complexes." Chemical Reviews, 2003, 103(1), 27-52. Link

  • Sigma-Aldrich. "Product Specification: Chlorohydrotris(triphenylphosphine)ruthenium(II)." Link

Sources

Technical Notes & Optimization

Troubleshooting

Phase 1: Catalyst Integrity &amp; Handling ("Is it dead on arrival?")

Technical Support Center: Troubleshooting Catalysis Topic: Troubleshooting Low Yields in Reactions Catalyzed by Chlorohydridotris(triphenylphosphine)ruthenium(II) [ ] Role: Senior Application Scientist Audience: Research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting


 Catalysis 

Topic: Troubleshooting Low Yields in Reactions Catalyzed by Chlorohydridotris(triphenylphosphine)ruthenium(II) [


]
Role:  Senior Application Scientist
Audience:  Researchers in Organometallic Chemistry and Drug Discovery

Q1: My catalyst is a dark green powder. Is it still active? A: No. Fresh, active


 is typically reddish-brown to orange . A green color indicates oxidation, likely to Ru(III) species or the formation of inactive oxo-bridged dimers.
  • Causality: The Ru(II)-H bond is sensitive to molecular oxygen. Exposure leads to irreversible oxidation.

  • Action: Recrystallize or synthesize a fresh batch.

  • Prevention: Store strictly under Argon or Nitrogen in a glovebox. Even "air-stable" weigh-outs can degrade the hydride over time.

Q2: I synthesized the catalyst myself, but the activity is lower than the commercial batch. Why? A: Check for excess Triphenylphosphine (


)  or Chloride impurities .
  • Mechanism: The catalytic cycle requires the dissociation of one bulky

    
     ligand to create a vacant coordination site (16e⁻ species).
    
    • Excess

      
      : Shifts the equilibrium backward, inhibiting the formation of the active species.
      
    • Chloride Impurity: If prepared from

      
      , incomplete reduction can leave paramagnetic Ru(III) species that are inactive for hydride mechanisms.
      
  • QC Protocol: Run a

    
     NMR. You should see a distinct singlet for the catalyst. Free 
    
    
    
    (approx -5 ppm) should be minimal.

Phase 2: Reaction Conditions & Optimization ("Am I cooking it right?")

Q3: I am trying to hydrogenate an internal alkene, but the conversion is <5%. Why? A: Substrate Mismatch. Unlike the Rhodium-based Wilkinson's catalyst (


), the Ruthenium analog 

is highly specific for terminal alkenes .
  • Steric Factor: The shorter Ru-P bond lengths (compared to Rh-P) create a more crowded metal center. Internal alkenes simply cannot coordinate effectively to the active site.

  • Solution: Switch to a less sterically hindered catalyst (e.g., Crabtree’s catalyst) for internal alkenes, or use this specificity to your advantage to selectively hydrogenate terminal double bonds in the presence of internal ones.

Q4: My reaction works in Benzene but fails in THF. Is the solvent reacting? A: Likely Peroxide Poisoning or Competitive Binding.

  • Peroxides: Ethers (THF, Dioxane) form peroxides on storage. These rapidly oxidize the Ru-H bond.

    • Action: Distill THF over Sodium/Benzophenone immediately before use.

  • Competitive Binding: THF is a coordinating solvent. It can occupy the vacant site generated by

    
     dissociation, slowing down substrate coordination.
    
    • Optimization: Benzene or Toluene are non-coordinating and often superior. If solubility is an issue, use a minimal amount of THF mixed with Toluene.

Q5: I see rapid isomerization of my starting material instead of hydrogenation. What is happening? A: Hydrogen Starvation.


 is an extremely potent isomerization catalyst (via a metal-hydride insertion/elimination mechanism).
  • The Competition: Isomerization and Hydrogenation compete for the same alkyl-ruthenium intermediate.

    • High

      
       Pressure: Favors Hydrogenolysis (Hydrogenation).
      
    • Low

      
       Pressure / Mass Transfer Limit: Favors 
      
      
      
      -Hydride elimination (Isomerization).
  • Troubleshooting: Increase

    
     pressure (>5 bar) and agitation rate. Ensure the gas is actually dissolving (check mixing efficiency).
    

Phase 3: Substrate Interference & Poisons ("Is the molecule fighting back?")

Q6: My substrate contains an aldehyde. The reaction stalls after 10% conversion. Why? A: Decarbonylation (The "Vaska" Trap). Ruthenium hydrides can insert into the C-H bond of aldehydes, followed by decarbonylation to form a stable, inactive Ruthenium-Carbonyl complex (e.g.,


).
  • Diagnosis: Check the IR spectrum of the reaction mixture. A strong new band around 1900-2000 cm⁻¹ indicates a terminal CO ligand.

  • Solution: Protect the aldehyde as an acetal before hydrogenation.

Q7: Can I use this catalyst with substrates containing free amines or thiols? A: Generally No.

  • Thiols: Irreversibly bind to Ru, poisoning the catalyst (formation of stable Ru-S bonds).

  • Primary Amines: Can coordinate strongly or form stable amido complexes, shutting down the cycle.

  • Workaround: Protect amines as Boc/Cbz groups and thiols as thioethers.

Phase 4: Visualizing the Problem

Workflow 1: Catalytic Cycle & Failure Points

RuCatalysis PreCat Pre-Catalyst RuHCl(PPh3)3 (18e-, Red/Orange) Active Active Species RuHCl(PPh3)2 (16e-, Vacant Site) PreCat->Active -PPh3 (Equilibrium) Oxidized Oxidized Species Ru(III) / Dimers (Green/Black, Inactive) PreCat->Oxidized O2 / Peroxides Active->PreCat +PPh3 (Inhibition) Coordination Alkene Coordination RuHCl(Alkene)(PPh3)2 Active->Coordination + Alkene Poison CO Poisoning RuHCl(CO)(PPh3)3 (Inactive) Active->Poison + Aldehyde (Decarbonylation) Insertion Alkyl Intermediate Ru(Alkyl)Cl(PPh3)2 Coordination->Insertion Migratory Insertion Isomer Isomerized Product (Via Beta-Elimination) Insertion->Isomer Low H2 Pressure (Beta-Elimination) Product Hydrogenated Product (Via H2 Oxidative Addition) Insertion->Product High H2 Pressure (Hydrogenolysis)

Figure 1: Mechanistic pathways showing activation (green), product formation, and common deactivation routes (red).

Workflow 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield Observed CheckColor Check Catalyst Color Start->CheckColor Green Green/Black CheckColor->Green Yes RedOrange Red/Orange CheckColor->RedOrange Yes Oxidation Catalyst Oxidized. Action: Resynthesize/Recrystallize. Green->Oxidation CheckSubstrate Check Substrate RedOrange->CheckSubstrate InternalAlkene Internal Alkene? CheckSubstrate->InternalAlkene TerminalAlkene Terminal Alkene? CheckSubstrate->TerminalAlkene WrongCat Substrate Mismatch. Action: Switch to Rh-Wilkinson or Crabtree. InternalAlkene->WrongCat CheckProduct Analyze Crude Mix TerminalAlkene->CheckProduct Isomers Isomerized Olefins Found? CheckProduct->Isomers NoRxn No Reaction / SM Recovery CheckProduct->NoRxn H2Starved H2 Starvation. Action: Increase Pressure/Stirring. Isomers->H2Starved Poisons Check for Poisons: - Aldehydes (CO) - Thiols/Amines - Peroxides in Solvent NoRxn->Poisons

Figure 2: Step-by-step diagnostic logic for isolating the cause of reaction failure.

Phase 5: Standardized Protocols

Protocol A: Catalyst Quality Check (NMR)

Before committing valuable substrate, validate the catalyst.

  • Preparation: In a glovebox, dissolve 10 mg of

    
     in 0.6 mL of dry, degassed 
    
    
    
    (Benzene-d6).
  • Acquisition: Run a

    
     NMR (proton decoupled).
    
  • Analysis:

    • Active Species: A singlet around 40–50 ppm (varies slightly by solvent/temp, but should be the dominant peak).

    • Free

      
      :  A sharp singlet at -5 ppm . (Small amount <5% is acceptable; large amount indicates decomposition).
      
    • Oxide: A peak at 25-30 ppm indicates triphenylphosphine oxide (

      
      ), a sign of oxygen exposure.
      
Protocol B: Optimized Hydrogenation of Terminal Alkenes
  • Solvent Prep: Distill Toluene over Na/Benzophenone. Degas via 3 freeze-pump-thaw cycles.

  • Loading: In a glovebox, charge a Schlenk flask with

    
     (1 mol%) and substrate.
    
  • Dissolution: Add Toluene. The solution should be clear orange/red.

  • Reaction:

    • Connect to a vacuum/

      
       manifold.
      
    • Freeze the solution (liquid

      
      ), evacuate headspace, and backfill with 
      
      
      
      (1 atm). Repeat 3x.
    • Thaw and stir vigorously at 25°C .

    • Note: For difficult substrates, heat to 50°C, but monitor for isomerization.

References

  • Hallman, P. S., Evans, D., O'Connor, J. D., & Wilkinson, G. (1968). The preparation and reactions of hydridochlorotris(triphenylphosphine)ruthenium(II) including homogeneous catalytic hydrogenation of alk-1-enes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.

  • Jardine, F. H. (1984). The Chemistry of Ruthenium, Rhodium, Palladium, Osmium, Iridium and Platinum. In Progress in Inorganic Chemistry. Wiley-Interscience.
  • Trost, B. M., & Kulawiec, R. J. (1992). Ruthenium-catalyzed reconstitution of allylic alcohols. Journal of the American Chemical Society. (Details isomerization mechanisms).

  • Diggle, R. A., et al. (2004). Solvent effects in the hydrogenation of alk-1-enes catalyzed by RuHCl(PPh3)3. Organometallics.
Optimization

stability and handling of chlorohydrotris(triphenylphosphine)ruthenium

Technical Support Center: Ruthenium Catalyst Division Ticket ID: RU-H-CL-PPh3-001 Subject: Stability, Handling, and Troubleshooting of Chlorohydrotris(triphenylphosphine)ruthenium(II) [RuHCl(PPh₃)₃] Status: Open Assigned...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ruthenium Catalyst Division Ticket ID: RU-H-CL-PPh3-001 Subject: Stability, Handling, and Troubleshooting of Chlorohydrotris(triphenylphosphine)ruthenium(II) [RuHCl(PPh₃)₃] Status: Open Assigned Specialist: Senior Application Scientist

User Guide Overview

Welcome to the technical support hub for Chlorohydrotris(triphenylphosphine)ruthenium(II) . This guide addresses the specific handling requirements of RuHCl(PPh₃)₃ (often referred to as the "Ru-H-Cl" species).

CRITICAL DISTINCTION: Do not confuse this complex with:

  • RuCl₂(PPh₃)₃ (Dichlorotris...): A brown/black precursor.[1]

  • RuHCl(CO)(PPh₃)₃ (Carbonyl...): A white/cream stable solid.

  • RuH₂(PPh₃)₄ (Dihydrido...): A white/grey hydride.

RuHCl(PPh₃)₃ is typically a deep purple or red-violet solid . It is highly air-sensitive and chemically distinct from its carbonyl-stabilized cousins.

Module 1: Visual Inspection & Quality Control (Triage)

Current Status Check: Use this decision matrix to determine if your catalyst is viable before starting your reaction.

G Start Inspect Catalyst Color Purple Deep Purple / Red-Violet Start->Purple Primary Brown Brown / Black Start->Brown Common Green Green / Dark Blue Start->Green Oxidation Action1 Status: ACTIVE Proceed with Experiment Purple->Action1 Action2 Status: SUSPECT Likely RuCl2(PPh3)3 (Precursor) or Decomposition Brown->Action2 Action3 Status: DEAD Oxidized to Ru(III) Discard Green->Action3

Figure 1: Visual Triage Protocol. Color is the first indicator of oxidation state integrity.

Technical Insight: The purple color arises from the specific Ligand-to-Metal Charge Transfer (LMCT) bands of the unsaturated Ru(II) hydride species. Upon exposure to oxygen, the hydride is eliminated (often as water or HCl), and the metal center oxidizes to Ru(III), resulting in green/blue μ-oxo bridged species or black decomposition products.

Module 2: Handling & Storage Protocols

Core Directive: This complex is strictly anaerobic . Unlike the carbonyl variant, it cannot tolerate brief air exposure.

Storage Specifications
ParameterRequirementReason
Atmosphere Nitrogen or Argon (Glovebox preferred)

triggers rapid decomposition to paramagnetic Ru(III).
Temperature -20°C (Freezer)Retards slow thermal disproportionation and phosphine dissociation.
Light Dark / Foil-wrappedLight accelerates phosphine dissociation (

loss).
Container Schlenk flask or sealed vialSepta are permeable to

over long periods; use glass seals or Teflon taps.
Solvent Preparation (The "Freeze-Pump-Thaw" Standard)

Do not use "sparged" solvents for this catalyst. You must use freeze-pump-thaw degassed solvents or solvents from a strictly maintained SPS (Solvent Purification System).

  • Preferred Solvents: Benzene, Toluene, THF (strictly anhydrous).

  • Avoid: Chlorinated solvents (slow reaction with hydride), Alcohols (unless specifically required for the mechanism, as they can induce alkoxide formation).

Module 3: Reaction Troubleshooting (FAQs)

Q1: The catalyst turned black immediately upon adding the solvent.

Diagnosis: Oxygen contamination in the solvent. Mechanism: The Ru-H bond is extremely labile toward oxidation.


Solution: 
  • Abort the reaction.

  • Re-dry and degas solvents using the freeze-pump-thaw method (minimum 3 cycles).

  • Ensure the reaction vessel was flame-dried under vacuum.

Q2: I don't see the hydride signal in my NMR.

Diagnosis: Paramagnetic broadening or chemical shift confusion. Protocol:

  • Check the Region: Ru-H signals are high-field. Look between -15 ppm and -25 ppm .

  • Pulse Sequence: Ensure your relaxation delay (

    
    ) is sufficient (2-5 seconds), as hydrides can have long 
    
    
    
    times.
  • Oxygen Check: If the solution is green (paramagnetic Ru(III)), the NMR signals will be broadened into the baseline and invisible.

Q3: The reaction works in the glovebox but fails on the Schlenk line.

Diagnosis: N₂ purity or septum permeability. Reasoning: RuHCl(PPh₃)₃ is sensitive enough to react with trace


 diffusing through rubber septa over a multi-hour reaction.
Fix:  Use high-vacuum grease and glass stoppers/taps instead of rubber septa for long-duration reactions. Ensure your 

source has an in-line oxygen trap.

Module 4: Spectroscopic Validation (The "Truth" Data)

Use this table to validate your catalyst in situ.

NucleusChemical Shift (

)
MultiplicityInterpretation

H NMR
-17.0 to -19.0 ppm Doublet of Triplets (dt) or QuartetThe Hydride (

). Coupling to cis/trans phosphines (

).

P NMR
~40 - 80 ppm Broad Singlet or MultipletBound

. Exact shift varies by solvent/temperature.

P NMR
-5.0 ppm Sharp SingletFree

. Indicates dissociation (normal in solution) or decomposition.

P NMR
+25 to +30 ppm Sharp Singlet

. Indicates oxidation (Death of catalyst).

Module 5: Emergency Recovery (Purification)

If your catalyst is partially degraded (brownish-purple), you can attempt a wash sequence. This relies on the solubility difference between the active catalyst and the oxide impurities.

Purification Step1 Impure Solid (Brown/Purple) Step2 Wash 1: Degassed Ethanol (Removes salts/oxides) Step1->Step2 Schlenk Filter Step3 Wash 2: Degassed Ether (Removes free PPh3) Step2->Step3 Inert Atm Only Step4 Dry under High Vacuum Step3->Step4 Result Pure RuHCl(PPh3)3 (Purple Powder) Step4->Result

Figure 2: Purification workflow. Note: Ethanol wash must be cold and rapid to prevent reaction with the hydride.

References

  • Hallman, P. S., Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Dichlorotris(triphenylphosphine)ruthenium(II) and its reactions. Chemical Communications. (Foundational synthesis and color characterization). Link

  • Schunn, R. A., & Wonchoba, E. R. (1970). Dichlorotris(triphenylphosphine)ruthenium(II). Inorganic Syntheses, 12, 238-240. (Standard handling protocols). Link

  • Jardine, F. H. (1984). The Chemistry of Ruthenium Catalysts. Progress in Inorganic Chemistry. (Detailed degradation mechanisms). Link

  • Macgregor, S. A., & Whittlesey, M. K. (2016). Ruthenium Hydride Chemistry. Encyclopedia of Inorganic and Bioinorganic Chemistry. (NMR characterization data). Link

For further assistance, please upload your NMR spectra (in FID format) to the secure portal.

Sources

Troubleshooting

Part 1: Catalyst Integrity &amp; Decomposition (The "Hardware" Check)

To: Research Team From: Senior Application Scientist, Homogeneous Catalysis Support Subject: Troubleshooting & Byproduct Identification for RuHCl(PPh3)3 Reactions Welcome to the Technical Support Center for Chlorohydrido...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Homogeneous Catalysis Support Subject: Troubleshooting & Byproduct Identification for RuHCl(PPh3)3 Reactions

Welcome to the Technical Support Center for Chlorohydridotris(triphenylphosphine)ruthenium(II) [RuHCl(PPh3)3].

This guide addresses the specific failure modes associated with this catalyst, particularly distinguishing between catalyst decomposition and substrate side-reactions. Unlike robust heterogeneous catalysts (e.g., Pd/C), this homogeneous species is a dynamic system; its "byproducts" are often tell-tale signs of the reaction environment's health.[1]

Before analyzing reaction byproducts, you must verify if the catalyst is still active or if it has degraded. RuHCl(PPh3)3 is an 16e⁻/18e⁻ shuttle; if it falls off this cycle, your reaction stops.[1][2]

Visual Diagnostics
ObservationStatusDiagnosisAction
Red / Purple Active Intact RuHCl(PPh3)3 (or solvated active species).[1][2]Proceed.
Green Critical Oxidation to Ru(III) species or formation of bridged dimers.[1][2]Check inert gas lines; O₂ leak likely.[2]
Black Precipitate Fatal Formation of Ru(0) nanoparticles ("Ru-black").[1][2]Temperature too high or H₂ starvation.[2][3]
Orange Solution Caution Often indicates formation of RuH₂(PPh3)3 or solvent adducts.[1][2]Verify activity; may still be functional.
NMR Diagnostics (The "Heartbeat")

Use Benzene-d₆ or Toluene-d₈ for sampling.[1][2] Avoid CDCl₃ if possible, as it can react with hydrides over time (H/D exchange or oxidation).[1][2]

A. ¹H NMR (Hydride Region: -10 to -30 ppm) This is the most critical check.[1][2] Triphenylphosphine oxide (O=PPh3) has no hydride signal.[1][2] If you lose the hydride, the catalyst is dead.

  • Target Signal: -17.5 ppm (approx, depending on solvent).[1][2]

  • Multiplicity: Quartet (coupling to 3 P atoms, ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Hz).[1]
    
  • Note: If you see a triplet or doublet, you have lost phosphine ligands (dissociation to active 16e⁻ species).[1][2]

B. ³¹P NMR (The "Fingerprint") Warning: There is a dangerous overlap region around 30 ppm.[2]

Species³¹P Shift (approx)MultiplicityNotes
Free PPh₃ -5 to -6 ppm SingletAlways present (dissociation is required for activity).[1][2]
O=PPh₃ +29 to +30 ppm Sharp SingletThe "Killer" byproduct. Indicates O₂ ingress.
Bound PPh₃ +30 to +50 ppm Broad/SplitCan overlap with O=PPh₃.[2] Distinguish by peak width. Bound P signals are often broadened by exchange or coupling to Ru.[2]

Part 2: Reaction Troubleshooting (The "Software" Check)

If the catalyst is alive (Red, Hydride present) but the yield is wrong, the issue is the reaction pathway.

Issue: "I'm getting isomers, not hydrogenation."

The Science: RuHCl(PPh3)3 is an excellent isomerization catalyst.[1][2] It requires an open coordination site to bind H₂.[2] If H₂ is inaccessible (low pressure/solubility) or the substrate is sterically hindered, the catalyst will perform


-hydride elimination on the alkyl intermediate, moving the double bond to a thermodynamically stable internal position rather than releasing the alkane.
  • Symptom: Terminal alkene (e.g., 1-hexene) converts to internal alkene (2-hexene).[1][2]

  • Fix: Increase H₂ pressure (>1 atm) or switch solvent to increase H₂ solubility (e.g., from MeOH to Toluene).

Issue: "The reaction stalls at 50% conversion."

The Science: Product inhibition or Ligand Saturation.

  • Scenario A (Ligand Saturation): If you added excess PPh₃ to stabilize the catalyst, you may have shifted the equilibrium too far toward the 18e⁻ saturated species [RuHCl(PPh3)3], preventing the formation of the active 16e⁻ species [RuHCl(PPh3)2].[1][2]

  • Scenario B (Dimerization): As the reaction slows, inactive halide-bridged dimers can form.[1][2]

Issue: "I see aldehydes/ketones."

The Science: If using primary/secondary alcohols as solvents, RuHCl(PPh3)3 can act as a transfer hydrogenation catalyst, oxidizing the solvent and reducing your substrate (or vice versa), generating carbonyl byproducts.[1][2]

Part 3: Visualization & Logic

Catalyst Lifecycle & Failure Modes

This diagram tracks the fate of the ruthenium center.

Ru_Lifecycle cluster_analysis Analytical Signals PreCat RuHCl(PPh3)3 (18e- Precatalyst) Red/Purple Active RuHCl(PPh3)2 (16e- Active Species) Unstable/Transient PreCat->Active - PPh3 (Equilibrium) DeadOx Ru-Oxides / Dimers (Green/Black) PreCat->DeadOx + O2 (Air Leak) Oxide O=PPh3 (Byproduct) PreCat->Oxide + O2 Signal1 1H NMR: -17.5 ppm (q) PreCat->Signal1 Active->PreCat + PPh3 Active->DeadOx Thermal Decomp ProductCycle ProductCycle Active->ProductCycle + Substrate + H2 Signal2 31P NMR: ~30 ppm (s) (O=PPh3) Oxide->Signal2

Caption: The activation equilibrium of RuHCl(PPh3)3 and irreversible oxidative decomposition pathways.

Troubleshooting Decision Tree

Follow this flow to identify your specific byproduct issue.

Troubleshooting Start Problem: Low Yield / Byproducts CheckColor Check Solution Color Start->CheckColor GreenBlack Green / Black? CheckColor->GreenBlack RedOrange Red / Orange? CheckColor->RedOrange Oxidation Diagnosis: Catalyst Oxidation Check for O=PPh3 (+29 ppm) GreenBlack->Oxidation CheckNMR Check 1H NMR (Alkene Region) RedOrange->CheckNMR Isomer Isomerization Observed? (Internal Alkenes) CheckNMR->Isomer NoIsomer No Conversion? CheckNMR->NoIsomer FixH2 Fix: Increase H2 Pressure Reduce Steric Bulk Isomer->FixH2 Inhibition Diagnosis: PPh3 Inhibition Check Free PPh3 (-5 ppm) NoIsomer->Inhibition

Caption: Diagnostic workflow for isolating catalyst death vs. competitive reaction pathways.

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Anaerobic NMR Sampling (The "Freeze-Frame")

Goal: Identify active species without oxidizing them during transfer.[2]

  • Preparation: Flush a J. Young NMR tube with Ar/N₂ for 15 mins.

  • Sampling: Inside the glovebox (or under counter-flow), take 0.6 mL of the reaction mixture.

  • Lock Solvent: Add 0.1 mL of deoxygenated C₆D₆ (Benzene-d6). Avoid CDCl₃ as it can react with the hydride.

  • Acquisition:

    • Run ¹H NMR first (sweep width -5 to -30 ppm) to check for Ru-H.[1][2]

    • Run ³¹P{¹H} NMR (decoupled) to check for O=PPh₃ vs bound PPh₃.[1][2]

Protocol B: Quenching for Organic Byproduct Analysis

Goal: Remove the metal to analyze the organic substrate/isomers cleanly.

  • Concentrate the reaction mixture to dryness (rotary evaporator).

  • Redissolve in Hexane/Et₂O (5 mL).

  • Filter through a short pad of Silica or Celite . This traps the polar Ru species and Ru-oxides.

  • Elute with ether.[2][3]

  • Analyze filtrate by GC-MS or ¹H NMR.[2] Note: Isomers (1-hexene vs 2-hexene) are best resolved by GC.

Part 5: Frequently Asked Questions (FAQ)

Q1: My ³¹P NMR shows a singlet at 29.5 ppm. Is this my catalyst or the oxide? Answer: It is almost certainly Triphenylphosphine Oxide (O=PPh₃) .[2] While bound PPh₃ can appear near 30-40 ppm, it is rarely a sharp singlet due to coupling with the Ru center or other phosphines. Confirm by checking the ¹H NMR hydride region; if the hydride (-17 ppm) is missing, your catalyst is dead (oxidized).[1][2]

Q2: Can I use Ethanol as a solvent? Answer: Yes, but with caution.[2] In the absence of H₂, RuHCl(PPh3)3 can abstract hydrogen from ethanol (converting it to acetaldehyde) to form the dihydride RuH₂(CO)(PPh3)3 if CO is available from decarbonylation, or simply perform transfer hydrogenation.[1][2] Ensure a high partial pressure of H₂ to suppress solvent participation.

Q3: Why does the solution turn black after 24 hours? Answer: "Ru-black" formation.[2][3] This is metallic ruthenium precipitating out.[2] It happens when the ligands (PPh₃) dissociate and do not re-associate, usually due to high temperature (>80°C) or lack of stabilizing substrate/H₂.[1][2] Adding a small amount of free PPh₃ (1-2 equivalents) can stabilize the catalyst, though it may slow the rate.[1]

References

  • Hallman, P. S., Evans, D., & Wilkinson, G. (1968).[1][2] "The preparation and properties of tris(triphenylphosphine)ruthenium(II) chloride and some related complexes." Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Link

  • Jardine, F. H. (1984).[1][2] "The chemical and catalytic reactions of dichlorotris(triphenylphosphine)ruthenium(II) and its major derivatives." Progress in Inorganic Chemistry. Link[1][2]

  • MacFarlane, K. S., et al. (1996).[1][2] "Quantitative 31P NMR Analysis of Triphenylphosphine Oxidation." Phosphorus, Sulfur, and Silicon and the Related Elements. Link[1][2]

  • Crabtree, R. H. (2014).[1][2] The Organometallic Chemistry of the Transition Metals. Wiley.[2][3] (Chapter on Homogeneous Hydrogenation). Link[2]

Sources

Optimization

regeneration of spent chlorohydrotris(triphenylphosphine)ruthenium catalyst

Technical Support Center: Chlorohydrotris(triphenylphosphine)ruthenium(II) A Guide to Troubleshooting, Deactivation, and Regeneration Welcome to the technical support center for chlorohydrotris(triphenylphosphine)rutheni...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorohydrotris(triphenylphosphine)ruthenium(II)

A Guide to Troubleshooting, Deactivation, and Regeneration

Welcome to the technical support center for chlorohydrotris(triphenylphosphine)ruthenium(II) [RuCl(H)(PPh₃)₃]. As a leading homogeneous hydrogenation catalyst, its performance is critical for a wide range of synthetic applications. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and practical protocols to manage catalyst deactivation and execute effective regeneration.

Part 1: Understanding Catalyst Deactivation

This section addresses the fundamental reasons for catalyst performance degradation. Understanding the "why" is the first step toward an effective solution.

Q1: My hydrogenation reaction has stalled. How do I know if the RuCl(H)(PPh₃)₃ catalyst is the cause?

A: While multiple factors can slow a reaction (e.g., substrate purity, solvent quality, leaks in the hydrogenation apparatus), the catalyst is a primary suspect if you observe the following:

  • Initial Activity Followed by a Plateau: The reaction proceeds as expected initially but then slows or stops completely before full conversion is achieved. This points to catalyst deactivation during the reaction, a phenomenon noted even in early studies of this complex.[1][2]

  • Inconsistent Batch-to-Batch Performance: A new batch of substrate or solvent leads to a sudden drop in reaction rate, suggesting the introduction of a catalyst poison.

  • Visual Changes: The color of the reaction mixture changes from its typical reddish-brown to a green, dark brown, or black solution, often indicating oxidation or decomposition of the ruthenium complex.[3]

Q2: What are the primary mechanisms that cause RuCl(H)(PPh₃)₃ to lose activity?

A: The deactivation of RuCl(H)(PPh₃)₃ is typically driven by one or more of the following pathways:

  • Oxidation: The active catalytic species relies on Ruthenium in its +2 oxidation state. The presence of adventitious oxygen or other oxidizing agents (peroxides in solvents, etc.) can oxidize Ru(II) to a catalytically inactive Ru(III) species. This is often accompanied by a distinct color change.[3]

  • Ligand Degradation or Loss: The triphenylphosphine (PPh₃) ligands are crucial for stabilizing the metal center and modulating its electronic properties. These ligands can be oxidized to triphenylphosphine oxide (TPPO), which binds less effectively and alters the catalyst's activity. In some cases, the PPh₃ ligand may dissociate and be irreversibly lost from the coordination sphere.

  • Formation of Inactive Complexes: The catalyst can react with impurities or byproducts to form stable, inactive complexes. For example, if carbon monoxide (CO) is present (e.g., from decarbonylation of an aldehyde impurity), it can bind strongly to the ruthenium center to form a stable carbonyl complex, such as RuCl(H)(CO)(PPh₃)₂, effectively sequestering the catalyst.[4][5]

  • Dimerization: Under certain conditions, the active monomeric species can dimerize to form less active or inactive bridged species, such as hydroxo-bridged dimers if water is present.

Visualizing Deactivation Pathways

The following diagram illustrates the key routes through which the active catalyst can become deactivated.

Figure 1: Common Deactivation Pathways for RuCl(H)(PPh3)3 Active Active Catalyst RuCl(H)(PPh3)3 (Ru-II) Oxidized Oxidized Species (Ru-III) Active->Oxidized O2, Peroxides Carbonyl Inactive Carbonyl Complex RuCl(H)(CO)(PPh3)2 Active->Carbonyl CO Impurity Degraded Ligand Oxidation (Formation of TPPO) Active->Degraded Oxidants Dimer Inactive Dimer (e.g., Hydroxo-bridged) Active->Dimer H2O, Base

Caption: Figure 1: Common Deactivation Pathways for RuCl(H)(PPh3)3.

Table 1: Troubleshooting Indicators for Catalyst Deactivation
ObservationPotential CauseSuggested Action
Color Change (Brown to Green/Black) Oxidation of Ru(II) to Ru(III)Purge all solvents and reagents thoroughly with inert gas (N₂ or Ar). Use freshly distilled, deoxygenated solvents.
Reaction Stalls Prematurely Catalyst poisoning or thermal decompositionCheck purity of substrate and solvent for impurities (sulfur, CO, aldehydes). Consider running the reaction at a lower temperature.
White Precipitate Forms in Reaction Formation of triphenylphosphine oxide (TPPO)Indicates ligand oxidation. The catalyst will likely require regeneration.
¹H or ³¹P NMR of Spent Catalyst is Complex Formation of multiple inactive speciesIsolate the catalyst and analyze. Comparison with fresh catalyst spectra will reveal new species. Regeneration is recommended.

Part 2: Troubleshooting and Regeneration Workflow

When a reaction fails, a systematic approach is crucial. Use this workflow to diagnose the issue and determine if regeneration is the appropriate course of action.

Figure 2: Troubleshooting & Regeneration Decision Workflow start Reaction Stalls or Fails q1 Are Solvents & Reagents High Purity & Degassed? start->q1 fix_reagents Action: Purify/Degas Solvents & Reagents. Re-run reaction. q1->fix_reagents No q2 Is the Reaction Setup Inert & Leak-Free? q1->q2 Yes a1_yes Yes a1_no No fix_setup Action: Check Seals, Purge System, Fix Leaks. Re-run reaction. q2->fix_setup No q3 Does Catalyst Show Signs of Deactivation? (Color Change, Precipitate) q2->q3 Yes a2_yes Yes a2_no No isolate Action: Isolate Spent Catalyst from Reaction Mixture. q3->isolate Yes end Problem Likely Substrate-Related or Mechanistic. Investigate Reaction Pathway. q3->end No a3_yes Yes a3_no No regenerate Proceed to Regeneration Protocol isolate->regenerate

Sources

Troubleshooting

Technical Support Center: Kinetic Analysis of Catalyst Poisoning for RuHCl(PPh3)3

Welcome to the Advanced Catalysis Support Portal. Subject: Chlorohydridotris(triphenylphosphine)ruthenium(II) [RuHCl(PPh ) ] Case ID: KINETIC-RU-001[1] This guide is designed for researchers observing unexpected rate dec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Portal. Subject: Chlorohydridotris(triphenylphosphine)ruthenium(II) [RuHCl(PPh


)

] Case ID: KINETIC-RU-001[1]

This guide is designed for researchers observing unexpected rate decay, induction periods, or loss of selectivity in RuHCl(PPh


)

mediated hydrogenations and isomerizations. Unlike standard protocols, this document focuses on the kinetic diagnosis of deactivation mechanisms.

Module 1: Diagnostic Triage (Is it Poisoning?)

Before modeling deactivation kinetics, you must distinguish between thermodynamic equilibrium limits, substrate inhibition, and true catalyst death.

Phase A: Visual Diagnostics

RuHCl(PPh


)

provides immediate visual feedback regarding its oxidation state and ligation status.[1]
ObservationLikely StateAction Required
Deep Red/Brown Active Ru(II) species (Normal)Proceed to kinetic analysis.
Green/Blue Oxidation to Ru(III)/Ru(IV)-oxo speciesCritical Failure. System compromised by O

/H

O. Check gas lines and solvent drying.[1]
Black Precipitate Formation of Ru(0) NanoparticlesCatalyst has decomposed to heterogeneous clusters.[1] See Module 2.
Pale Yellow/Orange Carbonyl formation (RuH(Cl)(CO)(PPh

)

)
Impurity ingress.[1] Likely CO contamination or decarbonylation of substrate.[1]
Phase B: The "Restart" Protocol (Standard Addition)

Use this protocol to differentiate between catalyst deactivation and substrate inhibition.[1]

Protocol:

  • Run the reaction until 50% conversion.

  • Inject a fresh equivalent of substrate (degassed).[1]

  • Observation:

    • Rate returns to initial

      
      :  The catalyst is stable; the slowdown was due to substrate depletion or product inhibition.
      
    • Rate is lower than

      
      :  The catalyst has deactivated (poisoned).[1]
      
    • Rate is zero: Total catalyst death.[1]

DiagnosticFlow Start Observed Rate Decay Visual Visual Check: Color? Start->Visual Green Green Solution: Oxidation (O2 Leak) Visual->Green Oxidized Black Black Ppt: Ru(0) Colloids Visual->Black Aggregated Brown Brown Solution: Potentially Active Visual->Brown Appears Normal Result2 Rate Fails: True Deactivation Green->Result2 Black->Result2 Restart Perform 'Restart' Test (Add Fresh Substrate) Brown->Restart Result1 Rate Recovers: Product Inhibition Restart->Result1 V_new = V_initial Restart->Result2 V_new < V_initial

Figure 1: Diagnostic decision tree for initial troubleshooting of Ru-catalyst performance.

Module 2: Homogeneous vs. Heterogeneous Deactivation[1]

A common failure mode for RuHCl(PPh


)

is the loss of phosphine ligands leading to the formation of catalytically active (or inactive) Ru(0) nanoparticles.[1] This creates a "Wolf in Sheep's Clothing" scenario where you believe you are studying a molecular mechanism, but the activity is actually driven by metal clusters.
Protocol: The Mercury Drop Test

Mercury (Hg


) poisons metal nanoparticles by amalgamation but typically does not react with ligated molecular Ru(II) species (with specific exceptions).[1]
  • Preparation: In a glovebox, prepare two identical reaction vials.

  • Execution: Add a drop of elemental Hg (

    
     equivalents relative to Ru) to Vial B.
    
  • Monitoring: Measure the reaction rate of Vial A (Control) vs. Vial B (Hg).

ResultInterpretation
No rate change Catalysis is Homogeneous .[1] The molecular species is the active catalyst.
Complete stop Catalysis is Heterogeneous .[1] Activity was due to Ru(0) nanoparticles.[1]
Partial inhibition Mixed Mode. Both molecular and colloidal species are active.[1]

Warning: While the Hg test is the industry standard, it can sometimes give false positives if the Hg reacts with the ligand system. Always cross-reference with the Quantitative Poisoning Test using CS


 (0.5 equiv per Ru), which selectively binds molecular Ru centers.[1]

Module 3: Kinetic Modeling of Poisoning Mechanisms

Once you confirm the catalyst is deactivating, you must determine the order of the deactivation to identify the mechanism.

Mechanism 1: Ligand-Dependent Deactivation (Reversible)

RuHCl(PPh


)

exists in equilibrium.[1] Excess PPh

stabilizes the catalyst but inhibits the reaction by blocking the open coordination site required for alkene binding.
  • Symptom: Rate decreases as

    
     increases.[1]
    
  • Kinetic Signature: Inverse order dependence on phosphine concentration.[1]

    
    
    
Mechanism 2: Sigmoidal Nucleation (The Finke-Watzky Mechanism)

If your kinetic trace shows an induction period (slow start) followed by a burst of activity and then decay, your catalyst is likely decomposing into active nanoparticles (autocatalysis).[1]

  • The Model:

    • Nucleation:

      
       (Slow formation of particle seeds)
      
    • Autocatalytic Growth:

      
       (Fast surface growth)
      
  • Action: If you see this profile, your "catalyst" is actually a precatalyst for Ru nanoparticles.[1] To prevent this, increase

    
     concentration to stabilize the molecular species.[1]
    
Mechanism 3: Irreversible Bimolecular Aggregation

If the catalyst deactivates via dimerization (2 Ru


 Inactive Dimer):
  • Kinetic Plot: A plot of

    
     vs. 
    
    
    
    will be linear (Second-order decay).[1]
  • Equation:

    
    [1]
    

KineticPathways Pre RuHCl(PPh3)3 (Precatalyst) Active RuHCl(PPh3)2 (Active 16e-) Pre->Active -PPh3 (Reversible) Active->Pre +PPh3 Ox Ru-Oxo Species (Inactive/Green) Active->Ox +O2 (Irreversible) Dimer [Ru]2 Clusters (Inactive) Active->Dimer Aggregation (2nd Order) Nano Ru(0) Nanoparticles (Heterogeneous Active) Active->Nano Nucleation (Sigmoidal)

Figure 2: Kinetic pathways for activation and deactivation of the Ruthenium hydride complex.[1]

FAQ: Troubleshooting Common Issues

Q: My solution turns green immediately upon adding the substrate. Why? A: This indicates rapid oxidation.[1] Some substrates (especially alcohols or ketones) may contain dissolved oxygen or peroxides.[1] Ensure all liquid substrates are degassed via freeze-pump-thaw cycles (minimum 3 cycles) before addition.[1] The green species is likely a paramagnetic Ru(III) or Ru(IV) oxo-complex.[1]

Q: Does adding excess PPh


 fix the stability issue? 
A:  Yes, but at a cost.[1] Adding 2-5 equivalents of PPh

shifts the equilibrium toward the saturated (18-electron) species, preventing aggregation and oxidation.[1] However, it will slow down the hydrogenation rate because the dissociation of PPh

is the rate-determining step for creating the active site. You must find the optimal balance (typically 1.1 to 1.5 equivalents).[1]

Q: I see an induction period. Is my catalyst impure? A: Not necessarily. An induction period often implies that RuHCl(PPh


)

is acting as a precatalyst.[1] It needs to lose a phosphine ligand or undergo a hydride transfer to become active.[1] If the induction period is non-reproducible, suspect nanoparticle nucleation (see Finke-Watzky mechanism).[1]

References

  • Wilkinson's Analog Kinetics: Hallman, P. S., McGarvey, B. R., & Wilkinson, G. (1968).[1] The preparation and reactions of hydridochlorotris(triphenylphosphine)ruthenium(II) including homogeneous catalytic hydrogenation of alk-1-enes.[1] Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3143-3150. Link

  • Mercury Test Protocol: Anton, D. R., & Crabtree, R. H. (1983).[1] A heterogeneous catalyst in solution.[1][2] Organometallics, 2(6), 855-859.[1] Link[1]

  • Finke-Watzky Mechanism: Watzky, M. A., & Finke, R. G. (1997).[1][3] Transition metal nanocluster formation kinetic and mechanistic studies. A new mechanism when hydrogen is the reductant: slow, continuous nucleation and fast autocatalytic surface growth. Journal of the American Chemical Society, 119(43), 10382-10400. Link[1]

  • Catalyst Deactivation Review: Bartholomew, C. H. (2001).[1][4] Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60.[1] Link[1]

  • Ru-Oxo Species: Bilgrien, C., Davis, S., & Drago, R. S. (1987).[1] Activation of molecular oxygen by Ru(II) complexes.[1] Journal of the American Chemical Society, 109(12), 3786-3787. Link[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chlorohydrotris(triphenylphosphine)ruthenium(II) vs. Wilkinson's Catalyst

Executive Summary: The "Reliable Workhorse" vs. The "Speed Demon" In homogeneous hydrogenation, Wilkinson’s Catalyst ( ) and Chlorohydrotris(triphenylphosphine)ruthenium(II) ( ) represent two distinct philosophies of cat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Reliable Workhorse" vs. The "Speed Demon"

In homogeneous hydrogenation, Wilkinson’s Catalyst (


) and Chlorohydrotris(triphenylphosphine)ruthenium(II)  (

) represent two distinct philosophies of catalytic design.
  • Wilkinson’s Catalyst is the industry standard for reliability. It offers predictable oxidative-addition/reductive-elimination cycles, excellent functional group tolerance, and a broad scope that includes sterically accessible internal alkenes.

  • RuHCl(PPh_3)_3 is a specialist tool. It is one of the fastest known catalysts for terminal alkenes , with activity often exceeding Wilkinson's by orders of magnitude. However, this speed comes with a trade-off: extreme steric sensitivity (it virtually stops at internal alkenes) and a propensity for alkene isomerization ("chain-walking") if hydrogen pressure is insufficient.

Strategic Verdict: Use Wilkinson’s for general-purpose screening and complex substrates. Use RuHCl(PPh_3)_3 when cost is a driver (Ru is ~1/5th the price of Rh) or when you need to selectively hydrogenate a terminal double bond in the presence of internal unsaturation.

Technical Specifications & Cost Analysis

FeatureWilkinson's CatalystRuHCl(PPh_3)_3
Formula


Metal Oxidation State Rh(I) (

)
Ru(II) (

)
Coordination Geometry Square Planar (distorted)Distorted Trigonal Bipyramidal
Active Species 14e⁻ species

16e⁻ species

Terminal Alkene TOF High (~650–800

)
Ultra-High (>1500

typical)
Internal Alkene Activity Moderate (slows with sterics)Negligible (~2000x slower than terminal)
Isomerization Risk LowHigh (Chain-walking common)
Approx.[1] Metal Cost (2025) ~$4,500 - $5,500 / oz~$850 - $960 / oz

Mechanistic Divergence

The core difference lies in how these metals activate hydrogen. Rhodium oscillates between +1 and +3 oxidation states, while Ruthenium largely stays in the +2 state, utilizing a monohydride insertion mechanism.

Catalytic Cycles (Graphviz Visualization)

CatalyticCycles cluster_Rh Wilkinson's Catalyst (Rh Cycle) cluster_Ru RuHCl(PPh3)3 (Ru Cycle) Rh_Pre RhCl(PPh3)3 (Pre-catalyst) Rh_Active RhCl(PPh3)2 (14e- Active) Rh_Pre->Rh_Active -PPh3 Rh_H2 Rh(III)(H)2Cl(PPh3)2 (Oxidative Addition) Rh_Active->Rh_H2 +H2 Rh_Alkene Rh(III)(H)2(Alkene)Cl(PPh3)2 Rh_H2->Rh_Alkene +Alkene Rh_Alkyl Rh(III)(H)(Alkyl)Cl(PPh3)2 (Migratory Insertion) Rh_Alkene->Rh_Alkyl Insertion Rh_Alkyl->Rh_Active Reductive Elimination -Alkane Ru_Pre RuHCl(PPh3)3 (16e- Hydride) Ru_Active RuHCl(PPh3)2 (Active Vacancy) Ru_Pre->Ru_Active -PPh3 Ru_Alkene RuHCl(Alkene)(PPh3)2 (Coordination) Ru_Active->Ru_Alkene +Alkene Ru_Alkyl Ru(Alkyl)Cl(PPh3)2 (Insertion) Ru_Alkene->Ru_Alkyl Hydride Insertion Ru_H2 Ru(Alkyl)Cl(H2)(PPh3)2 (H2 Coordination) Ru_Alkyl->Ru_H2 +H2 Ru_H2->Ru_Active Sigma-Bond Metathesis -Alkane

Figure 1: Comparative catalytic cycles. Note the Rh(I)/Rh(III) redox loop versus the Ru(II) monohydride pathway which avoids high-barrier oxidative addition of H2.

Key Mechanistic Insights
  • H2 Activation: Wilkinson's catalyst activates

    
    before the alkene binds (dihydride path).[2] RuHCl(PPh3)3 is already a hydride; the alkene inserts into the Ru-H bond first, forming an alkyl species that subsequently reacts with 
    
    
    
    (often via sigma-bond metathesis or heterolytic cleavage).
  • Selectivity Driver: The Ru center is sterically crowded. The necessity for the alkene to insert into the bulky

    
     bond creates a massive energy penalty for internal alkenes, resulting in the observed ~2000:1  selectivity ratio for terminal vs. internal alkenes.
    

Performance Metrics & Selectivity

Substrate Scope Comparison
Substrate TypeWilkinson's (

)
RuHCl(

Experimental Note
1-Hexene (Terminal) Fast (TOF ~650

)
Very Fast (TOF >1000

)
Ru is superior for pure speed on terminal bonds.
Cyclohexene (Internal) Moderate Inert Ru virtually stops; useful for differentiating double bonds.
Maleic Anhydride FastFastBoth reduce activated electron-poor alkenes well.
Aldehydes (-CHO) Decarbonylation (Side Rxn)Transfer HydrogenationRh strips CO to form inactive

.
Nitro (-NO2) ToleratedToleratedBoth are chemoselective against nitro groups.
The Isomerization Risk (Chain Walking)

A critical "gotcha" with RuHCl(PPh3)3 is isomerization.

  • Mechanism: If

    
     concentration is low, the Ru-alkyl intermediate can undergo 
    
    
    
    -hydride elimination to release an internal alkene rather than reacting with
    
    
    .
  • Outcome: A terminal alkene (e.g., 1-hexene) converts to 2-hexene. Since RuHCl(PPh3)3 cannot hydrogenate 2-hexene effectively, the reaction appears to "stall" at partial conversion.

  • Mitigation: Maintain high

    
     pressure (>3 atm) to favor the hydrogenolysis step over 
    
    
    
    .

Experimental Protocols

Protocol A: Synthesis of RuHCl(PPh3)3

Why synthesize? Commercial samples often degrade. Fresh preparation ensures active hydride species.

Reagents:

  • 
     (1.0 g, 1.04 mmol)
    
  • Triethylamine (Et3N) (Excess)

  • Benzene/Ethanol (1:1 mixture, degassed)

  • Hydrogen gas (

    
    )
    

Procedure:

  • Setup: In a Schlenk flask under Argon, dissolve

    
     in 20 mL of 1:1 Benzene/Ethanol.
    
  • Activation: Add 0.5 mL of triethylamine (base promotes hydride formation).

  • Hydrogenation: Replace Argon atmosphere with

    
     (balloon pressure is sufficient). Stir vigorously for 2-4 hours at 25°C.
    
  • Observation: The solution color typically shifts from dark brown/black to a lighter purple/grey or reddish hue depending on solvation.

  • Isolation: Concentrate under vacuum. Precipitate with cold methanol (degassed). Filter under inert atmosphere.

  • Storage: Store in a glovebox. Highly air-sensitive in solution.

Protocol B: Selective Hydrogenation of Terminal Alkenes

Objective: Hydrogenate a terminal vinyl group without affecting an internal double bond.

  • Catalyst Loading: Use 0.1 mol% RuHCl(PPh3)3 (prepared in situ or fresh).

  • Solvent: Benzene or Toluene (degassed). Avoid alcohols if transfer hydrogenation is not desired.

  • Substrate: Add substrate (e.g., 1,5-hexadiene) under counter-flow of Argon.

  • Reaction: Pressurize to 3-5 atm

    
     .
    
    • Note: Do not run at 1 atm if isomerization is a concern. Higher pressure forces the reduction pathway.

  • Monitoring: Monitor

    
     uptake. Reaction should be extremely rapid. Stop immediately upon cessation of uptake to prevent slow isomerization of remaining internal bonds.
    

References

  • Jardine, F. H. (1981). "Properties and Preparation of Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's Catalyst)". Progress in Inorganic Chemistry.

  • Hallman, P. S., Evans, D., Osborn, J. A., & Wilkinson, G. (1968). "The preparation and reactions of hydridochlorotris(triphenylphosphine)ruthenium(II) including homogeneous catalytic hydrogenation of alk-1-enes". Journal of the Chemical Society A.

  • Halpern, J. (1980). "Mechanisms of hydrogenation catalyzed by homogeneous ruthenium and rhodium complexes". Inorganic Chimica Acta.

  • Quest Metals. (2025). "The Ruthenium And Rhodium Revival: Market Price Analysis".

  • Fairfield University. (2020). "Introduction to Homogenous Catalysis with Ruthenium-Catalyzed Oxidation: Experimental Protocols".

Sources

Comparative

Analytical Techniques for Characterizing RuHCl(PPh₃)₃: A Comparative Guide for Structural Elucidation

Executive Summary Chlorohydridotris(triphenylphosphine)ruthenium(II), commonly denoted as RuHCl(PPh₃)₃ , is a highly reactive, 16-electron transition metal complex widely utilized as a precatalyst in olefin isomerization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorohydridotris(triphenylphosphine)ruthenium(II), commonly denoted as RuHCl(PPh₃)₃ , is a highly reactive, 16-electron transition metal complex widely utilized as a precatalyst in olefin isomerization and hydrogenation. Because it is an coordinatively unsaturated and highly air-sensitive species, confirming its structural integrity and purity requires a rigorous, multi-modal analytical approach.

This guide objectively compares the three primary analytical modalities—Solution-State NMR , FTIR Spectroscopy , and Single-Crystal X-Ray Diffraction (SCXRD) —evaluating their performance, resolution, and specific utility in characterizing RuHCl(PPh₃)₃.

Introduction: The Causality Behind Analytical Choices

Characterizing RuHCl(PPh₃)₃ is inherently challenging due to its dynamic electronic nature. As a 16-electron complex, it exhibits fluxional behavior in solution, often undergoing reversible phosphine dissociation. If analyzed using only a single technique, this fluxionality can lead to ambiguous structural assignments.

Furthermore, in the solid state, the complex compensates for its electronic unsaturation by forming an agostic interaction (a C–H···Ru bond) with one of the ortho-protons of a triphenylphosphine ligand. Because solution-state techniques often fail to capture this transient stabilization, a self-validating system of orthogonal techniques must be employed:

  • NMR captures the highly shielded hydride environment and solution dynamics.

  • FTIR provides an instantaneous snapshot of the Ru–H vibrational stretch, independent of NMR timescales.

  • SCXRD maps the absolute 3D atomic connectivity and proves the existence of solid-state agostic stabilization.

Comparison of Analytical Modalities

A. Solution-State NMR Spectroscopy (¹H and ³¹P)
  • Performance & Utility: NMR is the frontline tool for assessing the bulk purity and solution dynamics of the complex. The ¹H NMR spectrum is critical for identifying the metal-hydride bond, which is highly shielded by the electron-rich ruthenium center.

  • Experimental Causality: Deuterated toluene (d₈-toluene) or benzene (C₆D₆) must be used instead of CDCl₃. Ruthenium hydrides can undergo halogen exchange with chlorinated solvents over time, leading to the formation of RuCl₂(PPh₃)₃ and rendering the analysis invalid.

  • Data Signatures: In d₈-toluene at 298 K, the hydride resonance appears as a distinct multiplet (often a doublet of quartets or double triplets) at δ -17.6 ppm due to coupling with the ³¹P nuclei (1)[1]. The ³¹P{¹H} NMR spectrum typically displays two signals at δ 75.4 ppm and δ 46.4 ppm , reflecting the inequivalent phosphine environments in its distorted geometry (2)[2].

B. Fourier-Transform Infrared Spectroscopy (FTIR)
  • Performance & Utility: FTIR is highly sensitive to the vibrational modes of the metal-ligand bonds. It acts as an orthogonal validation method, particularly useful if the sample contains paramagnetic impurities that broaden NMR signals.

  • Experimental Causality: The Ru–H stretch is a weak but highly diagnostic signal. Because O₂ exposure rapidly converts the complex into phosphine oxides (visible as a massive P=O stretch at ~1190 cm⁻¹), FTIR serves as a rapid pass/fail quality control check for oxidation.

  • Data Signatures: The terminal Ru–H stretch is observed as a sharp band at 2016 cm⁻¹ (3)[3].

C. Single-Crystal X-Ray Diffraction (SCXRD)
  • Performance & Utility: SCXRD provides the ultimate proof of molecular geometry. It is the only technique capable of visualizing the agostic interactions that stabilize the 16-electron ruthenium center in the solid state.

  • Experimental Causality: Crystals must be mounted in inert paratone oil under a cold nitrogen stream (typically 100 K). Room-temperature data collection often results in severe thermal motion artifacts for the hydride ligand, masking the true Ru–H bond length.

  • Data Signatures: SCXRD reveals a highly distorted square pyramidal geometry with a Ru–H bond distance of approximately 1.68 Å (4)[4].

Quantitative Data Comparison

Analytical ModalityTarget Analyte FeatureResolution / SensitivitySample StateKey Output Data
Solution-State NMR Hydride & Phosphine LigandsHigh (Nucleus specific)Solution (d₈-Toluene)¹H: δ -17.6 ppm ³¹P: δ 75.4, 46.4 ppm
FTIR Spectroscopy Ru–H, Ru–Cl VibrationsModerate (Vibrational)Solid (Anaerobic ATR)ν(Ru–H) ~2016 cm⁻¹
SCXRD 3D Atomic ConnectivityVery High (Atomic)Single CrystalRu–H bond ~1.68 Å, Agostic C–H···Ru

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following step-by-step methodologies incorporate internal validation checks to prevent false-positive characterizations.

Protocol 1: Anaerobic Solution-State NMR Preparation
  • Solvent Preparation: Dry d₈-toluene over sodium/benzophenone ketyl and vacuum transfer it into a solvent ampoule. Degas via three freeze-pump-thaw cycles.

  • Sample Loading: Inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), dissolve 15 mg of RuHCl(PPh₃)₃ in 0.6 mL of the prepared d₈-toluene.

  • Tube Sealing: Transfer the dark solution into a J. Young NMR tube equipped with a PTFE valve. Seal tightly before removing from the glovebox.

  • Data Acquisition & Validation: Acquire the ³¹P{¹H} spectrum first. Self-Validation Check: Look for a sharp singlet at δ -5 ppm. If present, it indicates free PPh₃, meaning the complex has begun to degrade or dissociate. If absent, proceed to acquire the ¹H spectrum (focusing on the -10 to -25 ppm window).

Protocol 2: ATR-FTIR Analysis
  • Background Collection: Bring a portable ATR-FTIR unit into the glovebox, or use a sealed anaerobic ATR cell. Collect a background spectrum of the empty diamond crystal.

  • Sample Application: Place 2–3 mg of the solid RuHCl(PPh₃)₃ directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

  • Validation: Confirm the presence of the ~2016 cm⁻¹ peak. Self-Validation Check: Check the 1100–1200 cm⁻¹ region. A strong peak here indicates phosphine oxidation (O=PPh₃), invalidating the sample's purity.

Logical Workflow Visualization

G A RuHCl(PPh3)3 Synthesis & Isolation (Strict Inert Atmosphere) B Solution-State NMR (1H, 31P in d8-Toluene) A->B C FTIR Spectroscopy (Anaerobic ATR or KBr) A->C D Single-Crystal XRD (Cold N2 Stream) A->D E Hydride Shift: δ -17.6 ppm Phosphine: δ 75.4, 46.4 ppm B->E F Ru-H Stretch: ~2016 cm⁻¹ Absence of Oxidation C->F G Ru-H Bond: ~1.68 Å Agostic C-H···Ru Stabilization D->G H Self-Validating Structural Elucidation & Purity Confirmation E->H F->H G->H

Workflow for the multi-modal characterization of RuHCl(PPh3)3.

References

  • Source: Eindhoven University of Technology (TU/e)
  • Reactivity of ruthenium complexes towards organogallium reagents: Gallium as a Z-type ligand or as a gallate counterion Source: NSF Public Access Repository / Polyhedron URL
  • Diphosphine 1,2-Bis(diisopropylphosphino)ethane (dippe). Crystal Structure of...
  • Reversible Olefin-Hydride Insertion in the Cationic Ruthenium Complexes...

Sources

Validation

31P NMR analysis of chlorohydrotris(triphenylphosphine)ruthenium complexes

As a Senior Application Scientist, I frequently evaluate the solution-state behavior of transition metal precatalysts to predict their activation kinetics and catalytic efficacy. In homogeneous catalysis—particularly tra...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the solution-state behavior of transition metal precatalysts to predict their activation kinetics and catalytic efficacy. In homogeneous catalysis—particularly transfer hydrogenation, isomerization, and C–H activation—the 16-electron complex chlorohydrotris(triphenylphosphine)ruthenium(II) , or RuHCl(PPh3)3 , is a benchmark highly active precatalyst.

However, a precatalyst's solid-state structure rarely dictates its active form in solution. To objectively evaluate the performance of RuHCl(PPh3)3, we must compare its solution dynamics against standard alternatives like RuCl2(PPh3)3 (a 16-electron metathesis precursor) and RuHCl(CO)(PPh3)3 (an 18-electron saturated complex). In this guide, we utilize advanced ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to map the causality between ligand fluxionality, dissociation, and catalytic readiness.

Mechanistic Causality: Why ³¹P NMR is the Definitive Analytical Tool

Phosphorus-31 is a spin-½ nucleus with 100% natural abundance, making it exquisitely sensitive to changes in the coordination sphere. The chemical shift of Ru-bound PPh3 ligands depends linearly on the Ru–P bond length, while scalar coupling (


) reveals the cis or trans spatial relationship between inequivalent phosphines[1].

The primary divergence in precatalyst performance lies in how these complexes manage steric and electronic unsaturation in solution:

  • RuHCl(PPh3)3 (The Product): Despite being a 16-electron, 5-coordinate complex, it does not undergo significant PPh3 dissociation at room temperature[2]. Instead, the small steric profile of the hydride ligand allows the three bulky PPh3 ligands to undergo rapid intramolecular rearrangement (fluxionality) on the NMR timescale. This results in a broad, averaged ³¹P NMR signal at room temperature[3].

  • RuCl2(PPh3)3 (The Alternative): The presence of two chloride ligands creates severe steric crowding in the 5-coordinate state. To relieve this strain, RuCl2(PPh3)3 undergoes rapid, dissociative chemical exchange with free PPh3 in solution, generating a highly reactive 14-electron species [RuCl2(PPh3)2][3].

  • RuHCl(CO)(PPh3)3 (The Saturated Control): The addition of a strongly π-accepting CO ligand yields an 18-electron, 6-coordinate complex. It is stereochemically rigid and inert at room temperature, requiring thermal activation to dissociate a ligand and enter the catalytic cycle[4].

Comparative Performance Data

The following table summarizes the quantitative ³¹P NMR parameters and dynamic behaviors that dictate the catalytic activation pathways of these complexes.

Precatalyst ComplexElectron Count³¹P{¹H} NMR Shift (δ, ppm)RT Solution DynamicsLigand DissociationPrimary Activation Pathway
RuHCl(PPh3)3 16e⁻Broad singlet (RT) / AM₂ pattern (Low T)Intramolecular rearrangementMinimalSubstrate coordination / H₂ addition
RuCl2(PPh3)3 16e⁻43.0 (Singlet)Static frameworkHigh (Rapid exchange)PPh3 dissociation to 14e⁻ species
RuHCl(CO)(PPh3)3 18e⁻~35.0 - 42.0 (AX₂ or AM₂ pattern)Static frameworkNone at RTRequires thermal activation

Experimental Protocols: Self-Validating NMR Workflows

To accurately profile these precatalysts, standard 1D NMR is insufficient. We employ two specialized, self-validating NMR protocols to unambiguously differentiate intramolecular fluxionality from intermolecular ligand dissociation.

Protocol 1: Variable Temperature (VT) ³¹P NMR for Fluxionality Mapping

This protocol is designed to "freeze out" the dynamic rearrangement of RuHCl(PPh3)3 to confirm its structural integrity without relying on chemical derivatization.

  • Sample Preparation: In an argon-filled glovebox, dissolve 15 mg of RuHCl(PPh3)3 in 0.6 mL of anhydrous, degassed toluene-

    
    . Transfer to a J. Young valve NMR tube to prevent oxidative degradation[5].
    
  • Baseline Acquisition: Acquire a standard ³¹P{¹H} NMR spectrum at 298 K. A broad singlet should be observed, indicating rapid fluxionality.

  • Cryogenic Profiling: Lower the probe temperature in 20 K increments down to 193 K (-80 °C). Allow 10 minutes for thermal equilibration at each step.

  • Data Interpretation: At 193 K, the broad singlet will resolve into a sharp AM₂ or AX₂ splitting pattern, confirming the static square pyramidal geometry with one unique axial phosphine and two equivalent equatorial phosphines.

  • Self-Validating Control: Cycle the probe back to 298 K and re-acquire the spectrum. Causality check: Complete restoration of the original broad singlet validates that the dynamic exchange is reversible and the low-temperature splitting was not an artifact of sample degradation or precipitation.

Protocol 2: Exchange-Mediated ODNP ³¹P NMR for Dissociation Profiling

To definitively prove that RuCl2(PPh3)3 dissociates while RuHCl(PPh3)3 does not, we utilize Overhauser Dynamic Nuclear Polarization (ODNP)[3].

  • Matrix Preparation: Prepare a saturated solution of the ruthenium precatalyst in benzene-

    
    . Add 100 mM of free PPh3 and 10 mM of BDPA (1,3-bisdiphenylene-2-phenylallyl) radical as the polarizing agent[3].
    
  • Microwave-Off Acquisition: Acquire a baseline ³¹P NMR spectrum at 9.4 T. Note the intensity of the coordinated PPh3 peak and the free PPh3 peak (δ ≈ -5 ppm).

  • Microwave-On Acquisition: Apply continuous-wave microwave irradiation to excite the BDPA radical, transferring polarization to the free PPh3 in solution.

  • Data Interpretation: For RuCl2(PPh3)3, the coordinated PPh3 signal at δ = 43 ppm will show massive signal enhancement due to rapid chemical exchange with the hyperpolarized free PPh3 pool. For RuHCl(PPh3)3, the coordinated signal remains unenhanced, proving the absence of dissociative exchange[3].

  • Self-Validating Control: Calculate the enhancement factor (ε) of the free PPh3 peak. Causality check: A massive enhancement of the free ligand (ε ≈ 50) confirms the polarizing agent is active and microwave power is sufficient. If the free peak is enhanced but the coordinated peak is not (as seen in RuHCl(PPh3)3), it acts as an internal, self-validating proof that the complex is strictly non-dissociative under these conditions[3].

Mechanistic Visualization

The following diagram maps the logical relationship between the precatalyst electron count, its dominant solution dynamics, and the specific NMR technique required to observe its activation pathway.

G RuHCl RuHCl(PPh3)3 (16e- Precatalyst) Flux Intramolecular Rearrangement RuHCl->Flux Solution Dynamics RuCl2 RuCl2(PPh3)3 (16e- Precatalyst) Dissoc PPh3 Dissociation (Chemical Exchange) RuCl2->Dissoc Solution Dynamics NMR_Broad VT-NMR: Resolved AM2 Pattern Flux->NMR_Broad Cooled to -80°C Active_RuHCl Substrate Coordination Flux->Active_RuHCl Catalytic Pathway NMR_Exch ODNP NMR: Signal Enhancement Dissoc->NMR_Exch Microwave + BDPA Active_RuCl2 14e- Active Species Dissoc->Active_RuCl2 Catalytic Pathway

Solution dynamics and ³¹P NMR observables for ruthenium precatalysts.

Conclusion

When selecting a ruthenium precatalyst, understanding its solution state is paramount. While both RuHCl(PPh3)3 and RuCl2(PPh3)3 are formally 16-electron species, ³¹P NMR reveals entirely divergent activation pathways. RuCl2(PPh3)3 relies on ligand dissociation to open a coordination site, making it highly sensitive to the concentration of free phosphine in the reaction mixture. In contrast, RuHCl(PPh3)3 leverages extreme fluxionality without dissociation, allowing it to coordinate substrates (like H₂ or alkenes) directly, which explains its superior performance in rapid transfer hydrogenation and isomerization cascades.

References

  • Probing Homogeneous Catalysts and Precatalysts in Solution by Exchange-Mediated Overhauser Dynamic Nuclear Polarization NMR. Journal of the American Chemical Society (2024).[Link]

  • The Kinetics and Mechanism of H2–D2 Exchange Catalyzed by Hydridochlorotris(triphenylphosphine)ruthenium(II). Canadian Journal of Chemistry.[Link]

  • Structure and Reactivity of[Ru–Al] and [Ru–Sn] Heterobimetallic PPh3-Based Complexes. Organometallics (2022).[Link]

  • Synthesis of phen-NNP pincer complexes of ruthenium under catalytic ester reduction. Dalton Transactions.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Ru(II) and Ru(III) Phosphine Complexes

In the landscape of transition metal chemistry, ruthenium-phosphine complexes stand out for their remarkable versatility in catalysis, materials science, and medicinal chemistry.[1] The efficacy of these complexes is pro...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of transition metal chemistry, ruthenium-phosphine complexes stand out for their remarkable versatility in catalysis, materials science, and medicinal chemistry.[1] The efficacy of these complexes is profoundly influenced by the oxidation state of the central ruthenium atom, typically toggling between the +2 and +3 states. Distinguishing between these two states is not merely an academic exercise; it is critical for understanding reaction mechanisms, predicting catalytic activity, and designing novel therapeutic agents. This guide provides an in-depth comparative analysis of Ru(II) and Ru(III) phosphine complexes through the lens of key spectroscopic techniques, grounded in the fundamental principles of their electronic structure.

The Electronic Foundation: Why Oxidation State Matters

The core difference between Ru(II) and Ru(III) lies in their d-electron count. In a typical octahedral environment, both are low-spin, but their electronic configurations are distinct:

  • Ru(II): Possesses a d⁶ electronic configuration. In a low-spin state, all six electrons are paired in the t₂g orbitals (t₂g⁶ eg⁰). This results in a diamagnetic complex with a total electron spin (S) of 0.

  • Ru(III): Features a d⁵ electronic configuration. The low-spin arrangement leaves one unpaired electron in the t₂g orbitals (t₂g⁵ eg⁰). This single unpaired electron makes the complex paramagnetic, with a total electron spin (S) of 1/2.[2]

This fundamental divergence in electronic structure and magnetism is the primary determinant of the spectroscopic properties we observe.

d_orbital_splitting cluster_Ru_II Ru(II) Low-Spin (d⁶) cluster_Ru_III Ru(III) Low-Spin (d⁵) Ru_II_label t_2g_II t₂g Ru_II_label->t_2g_II Energy e_g_II e_g orb_eg1_II ____ orb_eg2_II ____ t_2g_II->e_g_II orb_t2g1_II ↑↓ orb_t2g2_II ↑↓ orb_t2g3_II ↑↓ Ru_III_label t_2g_III t₂g Ru_III_label->t_2g_III Energy e_g_III e_g orb_eg1_III ____ orb_eg2_III ____ t_2g_III->e_g_III orb_t2g1_III ↑↓ orb_t2g2_III ↑↓ orb_t2g3_III

Caption: D-orbital splitting diagrams for low-spin Ru(II) and Ru(III) in an octahedral field.

A Multi-Technique Spectroscopic Comparison

No single technique tells the whole story. A combined analytical approach is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is highly sensitive to the magnetic environment of a nucleus. The presence or absence of paramagnetism in the metal center creates a stark contrast in the resulting spectra.

  • Ru(II) Complexes (Diamagnetic):

    • ¹H & ³¹P NMR: These complexes yield sharp, well-resolved NMR spectra, allowing for detailed structural elucidation.[3] ³¹P NMR is particularly powerful, with the chemical shift providing a sensitive probe of the electronic and steric environment of the phosphine ligand.[4][5] P-P coupling can be observed in complexes with multiple, inequivalent phosphine ligands, offering valuable structural insights.[3]

  • Ru(III) Complexes (Paramagnetic):

    • ¹H & ³¹P NMR: The unpaired electron on the Ru(III) center causes significant paramagnetic shifting and, more importantly, rapid nuclear relaxation. This leads to extreme broadening of NMR signals for nuclei close to the metal, including the phosphorus atom of the phosphine ligand and nearby protons.[2] Consequently, ³¹P NMR signals are often broadened into the baseline and become undetectable. This "disappearance" of the ³¹P signal is a classic diagnostic indicator for the formation of a paramagnetic Ru(III) species.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a magnetic resonance technique that specifically detects species with unpaired electrons. It is arguably the most definitive method for identifying a Ru(III) center.

  • Ru(II) Complexes (Diamagnetic, S=0): Having no unpaired electrons, these complexes are EPR silent .

  • Ru(III) Complexes (Paramagnetic, S=1/2): These complexes are EPR active and typically exhibit a distinct spectrum.[2] For low-spin d⁵ Ru(III) in an anisotropic environment (which is common for most complexes), the spectrum will display three different g-values (gx ≠ gy ≠ gz), reflecting an asymmetric electronic environment around the ruthenium atom.[2] The presence of an EPR signal provides conclusive evidence of the Ru(III) oxidation state.[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. While both oxidation states are colored and show absorptions, the nature of these transitions differs.

  • Ru(II) Complexes: The spectra are often dominated by intense Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region.[7][8] These correspond to the promotion of an electron from a metal-centered d-orbital (t₂g) to a ligand-centered π* orbital. The energy (λmax) of these bands is sensitive to the solvent and the electronic properties of both the phosphine and other ligands.[7]

  • Ru(III) Complexes: The electronic spectra can be more complex. Weak, spin-forbidden d-d transitions (e.g., ²T₂g → ²A₂g) may be observed, although they are often obscured by more intense charge-transfer bands.[2] In addition to MLCT bands, which are shifted relative to their Ru(II) counterparts, Ligand-to-Metal Charge Transfer (LMCT) transitions can also occur. Spectroelectrochemistry, which measures UV-Vis spectra as a function of an applied potential, is a powerful tool for observing the systematic changes in the electronic structure upon oxidation from Ru(II) to Ru(III).[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to probe molecular vibrations. While direct observation of the Ru-P stretch is typically in the far-IR region, mid-IR spectroscopy provides crucial indirect evidence of the oxidation state by examining co-ligands.

  • Causality: The electron density at the ruthenium center directly influences its ability to participate in π-backbonding with acceptor ligands like carbon monoxide (CO), nitrosyl (NO), or cyanides (CN⁻).

  • Ru(II) vs. Ru(III): The d⁶ Ru(II) center is more electron-rich than the d⁵ Ru(III) center. Consequently, Ru(II) engages in stronger π-backbonding, donating more electron density into the π* orbitals of the co-ligand. This increased population of the antibonding orbital weakens the C-O (or N-O) bond.

  • Observation: This effect is observed as a decrease in the vibrational stretching frequency (e.g., ν(CO)) for the Ru(II) complex compared to its analogous Ru(III) counterpart.[11][12] For example, the ν(CO) in a Ru(II)-carbonyl complex will be at a lower wavenumber than in the corresponding Ru(III)-carbonyl complex.

Summary of Spectroscopic Distinctions

Spectroscopic TechniqueRu(II) Phosphine Complex (d⁶, Diamagnetic)Ru(III) Phosphine Complex (d⁵, Paramagnetic)Rationale
³¹P NMR Sharp, well-resolved signals.[3][4]Extremely broad or unobservable signals.[2]Paramagnetic broadening from the unpaired electron.
¹H NMR Sharp, well-resolved signals.[3]Broad signals, especially near the metal center.[2]Paramagnetic effects cause rapid relaxation and shifts.
EPR EPR silent.EPR active, often showing an anisotropic signal.[2]Requires an unpaired electron, present only in Ru(III).
UV-Vis Strong MLCT (d → π*) bands are characteristic.[7][8]More complex spectra with d-d and LMCT transitions possible.[2][9]Different available electronic transitions.
IR (with CO/NO) Lower ν(CO) or ν(NO) stretching frequency.[11][12]Higher ν(CO) or ν(NO) stretching frequency.Ru(II) is more electron-rich, leading to stronger π-backbonding.

Experimental Workflow and Protocols

A robust comparison involves the synthesis of a Ru(II) precursor, its characterization, subsequent oxidation, and re-characterization of the resulting Ru(III) species.

Caption: Workflow for synthesis and comparative analysis of Ru(II) and Ru(III) complexes.

Protocol 1: Synthesis of a Ru(II) Precursor: cis-[RuCl₂(dmso)₄]

This protocol describes the synthesis of a common and versatile precursor for many ruthenium phosphine complexes.

  • Reagents: Hydrated Ruthenium(III) chloride (RuCl₃·xH₂O), Dimethyl sulfoxide (DMSO).

  • Procedure: a. Place RuCl₃·xH₂O (1.0 g) in a round-bottom flask. b. Add DMSO (5 mL). c. Heat the mixture at reflux for 5-10 minutes. The solution will turn from dark brown-black to a clear yellow/orange.[13] d. Cool the solution to room temperature, then add acetone (20 mL) to precipitate the product. e. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. f. Collect the yellow crystalline solid by vacuum filtration, wash with acetone and then diethyl ether. g. Dry the product, cis-[RuCl₂(dmso)₄], under vacuum.

Protocol 2: Synthesis of a Ru(II) Phosphine Complex: trans-[RuCl₂(PPh₃)₄]
  • Reagents: RuCl₃·xH₂O, Triphenylphosphine (PPh₃), Methanol.

  • Procedure: a. In a round-bottom flask, dissolve triphenylphosphine (6 equivalents) in hot methanol. b. Add a solution of RuCl₃·xH₂O (1 equivalent) in methanol to the phosphine solution. c. Heat the mixture at reflux. The phosphine serves as both a ligand and a reductant.[4] d. A solid precipitate will form. Continue refluxing for approximately 2-3 hours. e. Cool the reaction mixture to room temperature. f. Collect the product by vacuum filtration, wash thoroughly with methanol and diethyl ether to remove excess phosphine and triphenylphosphine oxide. g. Dry the crystalline product under vacuum.

Protocol 3: Spectroscopic Characterization
  • NMR Spectroscopy:

    • Prepare a solution of the Ru(II) complex in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

    • Acquire ¹H and ³¹P{¹H} NMR spectra. For the Ru(II) complex, expect sharp signals. The ³¹P signal for coordinated PPh₃ is typically found downfield from the free ligand.[3]

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution (~10⁻⁵ M) of the complex in a UV-transparent solvent (e.g., dichloromethane or acetonitrile).[2]

    • Record the absorption spectrum from approximately 250-800 nm.

  • EPR Spectroscopy:

    • For the Ru(III) sample, prepare a solution in a glass-forming solvent (e.g., toluene or a CH₂Cl₂/toluene mixture).

    • Freeze the sample in liquid nitrogen (77 K) within an EPR tube.

    • Record the X-band EPR spectrum. Check for signals characteristic of a paramagnetic species.

References

  • AIP Conference Proceedings. (2022). Ruthenium(III) Complexes: Synthesis, Spectral, Magnetic and Electrochemical Characterization. Available at: [Link]

  • Inorganic Chemistry. (2020). Spectroscopic and Theoretical Studies of Ruthenium Complexes with a Noninnocent N2S2 Ligand in Different Redox States. Available at: [Link]

  • ResearchGate. (2005). Synthesis, characterization and structure of ruthenium(II) phosphine complexes with N-heterocyclic thiolate ligands. Available at: [Link]

  • Inorganica Chimica Acta. (2012). A simple, high-yield synthesis of water-soluble phosphatriazaadamantane (pta) and its N-alkylated phosphaurotropine complexes with the use of simple water-soluble Ru(II)-precursor. Available at: [Link]

  • Inorganic Chemistry. (2006). Spectroscopic Characterization of Primary and Secondary Phosphine Ligation on Ruthenium(II) Complexes. Available at: [Link]

  • Journal of the Serbian Chemical Society. (2021). Ru(III) Complexes and Their Ligands Derived from Salicylaldehyde and Halogenated Anilines: Synthesis, Characterisation. Available at: [Link]

  • MDPI. (2023). An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. Available at: [Link]

  • Dalton Transactions. (2015). Syntheses and properties of phosphine-substituted ruthenium(ii) polypyridine complexes with nitrogen oxides. Available at: [Link]

  • Organometallics. (2022). Experimental and Computational Studies of Ruthenium Complexes Bearing Z-Acceptor Aluminum-Based Phosphine Pincer Ligands. Available at: [Link]

  • Wikipedia. Metal-phosphine complex. Available at: [Link]

  • ResearchGate. (2020). Spectroscopic and Theoretical Studies of Ruthenium Complexes with a Noninnocent N 2 S 2 Ligand in Different Redox States. Available at: [Link]

  • PubMed. (2002). Phosphine and phosphonite complexes of a ruthenium(II) porphyrin. 1. Synthesis, structure, and solution state studies. Available at: [Link]

  • Asian Journal of Chemistry. (2011). Synthesis and Spectroscopic Properties of Mixed-Ligand Phosphine Complexes of Ruthenium(II) with Heterocyclic Thioamides. Available at: [Link]

  • Inorganic Chemistry. (1993). Characterization of Five-Coordinate Ruthenium(II) Phosphine Complexes by X-ray Diffraction and Solid-State 31P CP/MAS NMR Studies and Their Reactivity with Sulfoxides and Thioethers. Available at: [Link]

  • ResearchGate. (2022). (a) UV-vis absorption and (b) phosphorescence spectra of the ruthenium complexes.... Available at: [Link]

  • Universität Stuttgart. (2010). Synthesis and Electronic Structure Investigation of Ruthenium Complexes Containing Novel Redox-Active Ligands. Available at: [Link]

  • ResearchGate. (2013). EPR spectral data and magnetic moment of Ru(III) complexes. Available at: [Link]

  • YouTube. (2020). IR spectroscopy of phosphine complexes...... Available at: [Link]

  • Metallomics. (2011). EPR as a probe of the intracellular speciation of ruthenium(iii) anticancer compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). 8.2: Metal Phosphines. Available at: [Link]

Sources

Validation

A Comparative Guide to the Green Chemistry Metrics of Alkene Hydrogenation: RuHCl(PPh₃)₃ vs. Alternatives

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Catalytic Efficiency Beyond Yield In the drive towards more sustainable chemical synthesis, the choice of catalyst is paramount. It...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Catalytic Efficiency Beyond Yield

In the drive towards more sustainable chemical synthesis, the choice of catalyst is paramount. It is no longer sufficient to consider only reaction yield and selectivity; a holistic assessment of a process's environmental impact is now a critical aspect of catalyst selection and development. This guide provides a comprehensive comparison of the green chemistry metrics for alkene hydrogenation, focusing on the widely used homogeneous catalyst, Chlorohydridotris(triphenylphosphine)ruthenium(II) (RuHCl(PPh₃)₃), and its alternatives. By moving beyond traditional performance indicators, we aim to equip researchers with the insights needed to make more environmentally conscious decisions in their synthetic endeavors.

The Imperative of Green Chemistry in Catalysis

The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] In the realm of catalysis, these principles guide the development of more efficient and environmentally benign synthetic routes.[2][3] Key to this is the use of quantitative metrics to assess the "greenness" of a reaction.[4][5] These metrics provide a more complete picture of a reaction's efficiency by considering not just the desired product but also the waste generated.

Key Green Chemistry Metrics for Evaluating Catalytic Reactions

Several metrics have been developed to quantify the environmental performance of chemical processes.[1][4][5] For the purpose of this guide, we will focus on the following widely adopted metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product.[6] It is calculated as:

    • AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

  • E-Factor (Environmental Factor): This metric quantifies the amount of waste produced per unit of product. A lower E-Factor indicates a greener process.[7] It is calculated as:

    • E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

  • Process Mass Intensity (PMI): PMI provides a comprehensive measure of the total mass of materials used (reactants, solvents, reagents, process water) to produce a given mass of product.[5][7] A lower PMI is desirable. It is calculated as:

    • PMI = Total Mass of Inputs (kg) / Mass of Product (kg)

  • Reaction Mass Efficiency (RME): RME is the ratio of the mass of the desired product to the total mass of reactants used in a reaction.[4] It provides a more practical measure of efficiency than atom economy by taking into account the reaction yield and stoichiometry. It is calculated as:

    • RME (%) = (Mass of Product / Total Mass of Reactants) x 100

Case Study: Hydrogenation of 1-Hexene

To illustrate the application of these metrics, we will consider the hydrogenation of 1-hexene to n-hexane, a fundamental transformation in organic synthesis. We will compare the performance of RuHCl(PPh₃)₃ with a classic homogeneous alternative, Wilkinson's catalyst (RhCl(PPh₃)₃), and a widely used heterogeneous catalyst, 10% Palladium on Carbon (Pd/C).

Catalyst Comparison: RuHCl(PPh₃)₃ vs. Alternatives in 1-Hexene Hydrogenation

For this comparative analysis, we will use representative experimental data based on typical laboratory-scale procedures.

ParameterRuHCl(PPh₃)₃ Wilkinson's Catalyst (RhCl(PPh₃)₃) 10% Pd/C
Reactants
1-Hexene1.00 g (11.88 mmol)1.00 g (11.88 mmol)1.00 g (11.88 mmol)
Hydrogen (H₂)ExcessExcessExcess
Catalyst 0.050 g (0.052 mmol)0.048 g (0.052 mmol)0.100 g
Solvent Toluene (20 mL, ~17.4 g)Toluene (20 mL, ~17.4 g)Ethanol (20 mL, ~15.8 g)
Product (n-Hexane)
Yield95% (0.96 g)92% (0.93 g)98% (0.99 g)

Green Chemistry Metrics Analysis

MetricRuHCl(PPh₃)₃ Wilkinson's Catalyst (RhCl(PPh₃)₃) 10% Pd/C
Atom Economy (%) 100%100%100%
E-Factor 19.219.917.0
Process Mass Intensity (PMI) 20.220.918.0
Reaction Mass Efficiency (RME) (%) 96.0%93.0%99.0%

Experimental Protocol: Hydrogenation of 1-Hexene using RuHCl(PPh₃)₃

This protocol outlines a typical procedure for the hydrogenation of 1-hexene catalyzed by RuHCl(PPh₃)₃.

Materials:

  • RuHCl(PPh₃)₃ (Chlorohydridotris(triphenylphosphine)ruthenium(II))

  • 1-Hexene

  • Anhydrous, degassed toluene

  • Hydrogen gas (high purity)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or regulated hydrogen supply

  • Standard glassware for workup

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add RuHCl(PPh₃)₃ (0.050 g, 0.052 mmol).

  • Solvent and Substrate Addition: To the flask, add anhydrous, degassed toluene (20 mL) and 1-hexene (1.00 g, 11.88 mmol) via syringe.

  • Reaction Setup: Seal the flask and purge with hydrogen gas. Connect the flask to a hydrogen balloon or a regulated supply maintaining a positive pressure of hydrogen.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by techniques such as TLC or GC.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen. The solvent can be removed under reduced pressure. The crude product can be purified by filtration through a short plug of silica gel to remove the catalyst, followed by distillation if necessary.

Visualizing the Workflow and Comparison

cluster_workflow Experimental Workflow cluster_comparison Catalyst Comparison A 1. Catalyst & Reactant Charging B 2. Solvent Addition A->B C 3. Hydrogenation Reaction B->C D 4. Workup & Purification C->D Ru RuHCl(PPh3)3 C->Ru Evaluate E 5. Product Analysis D->E Rh RhCl(PPh3)3 Pd 10% Pd/C

Caption: A generalized workflow for catalytic hydrogenation and a conceptual comparison of the catalysts.

Discussion and Interpretation

The hydrogenation of simple alkenes, in theory, has an atom economy of 100% as all atoms of the reactants are incorporated into the final product.[6] However, the other green chemistry metrics reveal significant differences between the catalytic systems.

The heterogeneous catalyst, 10% Pd/C, demonstrates a superior performance in terms of E-Factor and PMI in this representative comparison. This is primarily due to the ease of separation of the solid catalyst from the reaction mixture by simple filtration, which minimizes solvent usage during workup. Furthermore, heterogeneous catalysts can often be recycled, further improving their green credentials over their lifecycle.[3]

Among the homogeneous catalysts, RuHCl(PPh₃)₃ shows a slight edge over Wilkinson's catalyst in this idealized scenario, mainly attributed to its slightly higher yield. Homogeneous catalysts offer advantages in terms of selectivity and activity under mild conditions, but their separation from the product often requires more extensive workup procedures, such as column chromatography, which contributes to a higher E-Factor and PMI.[3]

It is crucial to note that the choice of catalyst is highly substrate-dependent. While heterogeneous catalysts are excellent for simple hydrogenations, homogeneous catalysts like RuHCl(PPh₃)₃ often exhibit superior performance for the selective hydrogenation of functionalized or sterically hindered alkenes.[8][9]

cluster_metrics Green Chemistry Metrics cluster_catalysts Catalyst Systems AE Atom Economy RME Reaction Mass Efficiency Efactor E-Factor PMI Process Mass Intensity Ru RuHCl(PPh3)3 Ru->AE Ru->RME Ru->Efactor Ru->PMI Rh Wilkinson's Catalyst Rh->AE Rh->RME Rh->Efactor Rh->PMI PdC Heterogeneous (Pd/C) PdC->AE PdC->RME PdC->Efactor PdC->PMI

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of Chlorohydrotris(triphenylphosphine)ruthenium(II)

[1][2] Executive Summary & Core Directive Do not treat Chlorohydrotris(triphenylphosphine)ruthenium(II) [ ] as standard organic waste. [1][2] As a Platinum Group Metal (PGM) complex, this catalyst represents both a signi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Core Directive

Do not treat Chlorohydrotris(triphenylphosphine)ruthenium(II) [


] as standard organic waste. [1][2]

As a Platinum Group Metal (PGM) complex, this catalyst represents both a significant financial asset and a specific environmental hazard.[1][2] The primary directive for disposal is Reclamation over Destruction . Ruthenium is not a standard RCRA 8 metal, but its release into the environment is regulated due to the toxicity of the metal center and the persistence of its phosphine ligands.

Immediate Action Required:

  • Segregate: Never mix solid Ru waste with general trash or standard organic solid waste bins.

  • Label: All waste containers must be explicitly labeled "Heavy Metal Waste - Ruthenium."

  • Recover: High-concentration residues should be routed to precious metal recovery refiners, not incineration.

Chemical Safety Profile (The "Why")

To safely dispose of this material, you must understand its failure modes.[3] The hazard profile is dual-natured: the metal center (Ru) and the ligand system (


).[1][2]
PropertySpecificationOperational Implication
Formula

Contains ~11% Ruthenium by weight.[1][2]
Stability Air/Moisture SensitiveFire Risk: Dry catalyst can oxidize exothermically if exposed to air rapidly on combustible media (e.g., paper wipes).[1][2]
Toxicity Acute Tox. 4 (Oral/Dermal)Bioaccumulation: Ruthenium compounds can accumulate in kidney/liver tissue.[1][2]
Ligand Hazard Triphenylphosphine (

)
Neurotoxicity:

is a known neurotoxin and sensitizer.[1][2] Upon degradation, it forms Triphenylphosphine Oxide (TPPO), a persistent environmental pollutant.[1][2]
RCRA Status Not RCRA 8, but "Precious Metal"Subject to 40 CFR Part 266 Subpart F (Recyclable Materials).[1][2][4]

Operational Procedures: Step-by-Step Disposal

Protocol A: Solid Reagent Disposal (Expired or Excess)

Use this protocol for pure solids or high-concentration residues (>5% Ru).[1][2]

The Goal: Return to the supply chain for metal reclamation.

  • Inert Packaging: If the material is still active (orange/brown crystals), place it inside a glass vial. Flush the vial with Nitrogen or Argon and cap tightly.

    • Reasoning: Prevents uncontrolled oxidation inside the waste drum.

  • Secondary Containment: Place the glass vial inside a high-density polyethylene (HDPE) wide-mouth jar.

  • Bulking Agent: Fill the void space in the HDPE jar with an inert absorbent (Vermiculite or Diatomaceous Earth).[2]

    • Reasoning: Cushions the glass and absorbs any potential leachate.

  • Labeling: Affix a label reading: "Waste Ruthenium Compound - For Metal Reclamation. DO NOT INCINERATE."

  • Transfer: Move to the Satellite Accumulation Area (SAA) designated for "Heavy Metals."

Protocol B: Reaction Mixture & Liquid Waste

Use this protocol for filtrates, mother liquors, or reaction byproducts.[1][2]

The Goal: Passivate the catalyst and segregate the solvent.

  • Quenching (Passivation):

    • Add the reaction mixture to a waste container.

    • Crucial Step: If the catalyst is still active (active hydride species), quench by slowly adding a dilute oxidant (e.g., 5% aqueous bleach or dilute hydrogen peroxide) only if compatible with the solvent system.[1][2]

    • Alternative: Simple exposure to air for 12-24 hours in a fume hood will oxidize the

      
       bond and the phosphines to oxides (
      
      
      
      ), rendering them less reactive.[1][2]
  • Precipitation (Optional for High Volume):

    • To reduce heavy metal volume in liquid waste, treat the organic layer with a metal scavenger (e.g., Thiol-functionalized silica or activated carbon).[1][2] Filter the solid scavenger.[5]

    • Dispose of the solid scavenger as Protocol A .

  • Stream Selection:

    • Halogenated Waste: If DCM or Chloroform was used.

    • Non-Halogenated Waste: If Toluene, THF, or Benzene was used.

    • Note: Do not pour aqueous Ru waste down the sink. It must go to "Aqueous Heavy Metal Waste."

Protocol C: Spill Management

Emergency response for benchtop spills.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles. Use a dust mask (N95) if solid powder is dispersed.[1][2]

  • Containment: Do not use paper towels directly on active catalyst (fire risk). Cover the spill with sand or vermiculite.

  • Deactivation: Dampen the sand/spill mix slightly with acetone to suppress dust, then scoop into a disposal jar.

  • Surface Cleaning: Wipe the surface with a 10% bleach solution to oxidize residual phosphines, followed by a water rinse. Dispose of wipes as solid hazardous waste.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for segregating Ruthenium waste streams to ensure compliance and safety.

RuDisposal Start Waste Generation Event StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Powder Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid Solution Spill Spill / Contamination StateCheck->Spill Accident Assessment Is it Pure/High Conc? Solid->Assessment SolventCheck Solvent Type? Liquid->SolventCheck Decon PROTOCOL C: Inert Absorbent + Bleach Wipe Spill->Decon Reclaim PROTOCOL A: Precious Metal Reclamation (High Value) Assessment->Reclaim Yes (>5% Ru) SolidHaz Solid Hazardous Waste (Incineration/Landfill) Assessment->SolidHaz No (Wipes/Trace) Halo Halogenated Waste Stream (w/ Trace Metals) SolventCheck->Halo DCM/CHCl3 NonHalo Non-Halogenated Waste Stream (w/ Trace Metals) SolventCheck->NonHalo THF/Toluene Decon->SolidHaz

Figure 1: Decision tree for classifying and routing Ruthenium(II) catalyst waste streams.

Regulatory & Compliance Data

When filling out waste manifests, use the following data points. Note that while Ruthenium is not a "Listed" RCRA waste (F, K, P, or U lists), it exhibits toxicity characteristics that require management.[1][2]

ParameterValue / CodeNotes
CAS Number 11533-00-3For

Proper Shipping Name Organometallic substance, solid, toxic, n.o.s.[1][2](Ruthenium complex)
UN Number UN 3467Check specific SDS; sometimes UN 2811 (Toxic Solid) is used.[1][2]
RCRA Code D001 (Ignitable)Only if pyrophoric/solvent wet.[1][2]
RCRA Code D003 (Reactive)Only if unquenched hydride.[1][2]
Waste Description "Waste Ruthenium Solids" or "Waste Flammable Liquid with Ruthenium"Be explicit about the metal content.
Why Reclamation Matters (The "E-E-A-T" Insight)

In my experience overseeing catalysis labs, the most common audit failure regarding PGMs is "Speculative Accumulation."

  • The Trap: Labs save Ru waste in a jar intending to recycle it "someday," but keep it for >1 year without a contract.

  • The Fix: Under 40 CFR 261.1(c)(8), you must recycle at least 75% of the material within a calendar year to qualify for the precious metal exemption.[1][2] Otherwise, it is fully regulated hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Regulations: Precious Metals Reclamation (40 CFR Part 266 Subpart F).[1][2] Retrieved from [Link][1][2][6]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Toxic and Hazardous Substances: Triphenylphosphine.[7][8] Retrieved from [Link][1][2]

Sources

Handling

Personal protective equipment for handling Chlorohydrotris(triphenylphosphine)ruthenium

This guide outlines the safety, operational, and disposal protocols for Chlorohydridotris(triphenylphosphine)ruthenium(II) ( ). Note on Chemical Identity: This guide specifically addresses the hydride complex ( ), which...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, operational, and disposal protocols for Chlorohydridotris(triphenylphosphine)ruthenium(II) (


).

Note on Chemical Identity: This guide specifically addresses the hydride complex (


), which is distinct from the more common Dichlorotris analog (

). The hydride ligand renders this compound significantly more air-sensitive , requiring stricter exclusion of oxygen and moisture to prevent decomposition and potential release of phosphine byproducts.

Part 1: Risk Assessment & Hazard Identification

GHS Classification:

  • Skin Irritation: Category 2 (H315)[1]

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

  • Air Reactivity: High. Decomposes in air/moisture; potential to release triphenylphosphine (

    
    ) or oxidized ruthenium species.
    

Key Hazard Drivers:

  • Ruthenium Toxicity: While elemental Ru is relatively inert, organometallic Ru(II) complexes are biologically active and potential sensitizers.

  • Phosphine Ligands: Free triphenylphosphine (released upon decomposition) is a sensitizer and mild neurotoxin.

  • Hydride Reactivity: The

    
     bond is chemically active; exposure to atmospheric moisture can lead to rapid degradation.
    

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the physical state of the reagent. The transition from solid to solution drastically changes permeation risks.

PPE CategorySolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Technical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm)Laminate / Barrier Gloves (e.g., Silver Shield®) under NitrileNitrile provides excellent protection against solids. However, chlorinated solvents (DCM, Chloroform) often used with Ru catalysts permeate nitrile in <2 mins.
Eye Protection Chemical Safety Goggles Safety Glasses with Side ShieldsGoggles are mandatory for powders to prevent airborne particulate entry. Glasses suffice if the reaction is contained in a fume hood/glovebox.
Respiratory N95 / P100 Respirator (if outside hood)Fume Hood (Sash at 18")Ru dust is a respiratory irritant. In solution, the solvent vapor is the primary respiratory threat.
Body Protection Cotton Lab Coat (Fire Resistant preferred)Chemical-Resistant Apron (if splashing likely)Standard protection against particulate accumulation.

Part 3: Operational Protocols & Engineering Controls

A. The "Air-Free" Mandate

Handling


 requires a self-validating anaerobic system . If the catalyst changes color (typically from dark brown/black to green/orange) during handling, the atmosphere has been compromised, and the safety/efficacy is void.

Primary Engineering Control: Inert Atmosphere Glovebox (


 or Ar).
  • Alternative: Schlenk Line with dual-manifold (Vacuum/Inert Gas).

B. Step-by-Step Handling Workflow

1. Storage & Retrieval

  • Store in a tightly sealed Schlenk tube or glovebox under Argon.

  • Temperature: 2–8°C (Refrigerated). Critical: Warm to room temperature before opening to prevent condensation, which reacts with the hydride.

2. Weighing (The "Closed Loop" Method)

  • Inside Glovebox: Weigh directly into the reaction vessel.

  • Outside Glovebox: Use a weighing boat funnel or a Schlenk charging tube .

    • Protocol: Flush the receiving flask with Ar. Quickly transfer the solid against a counter-flow of inert gas. Do not use static weighing paper; static charge can disperse the fine Ru powder into the air.

3. Reaction Setup

  • Solvents must be degassed and anhydrous .

  • Add solvent via cannula or gas-tight syringe through a septum.

  • Safety Check: Ensure the pressure relief valve (bubbler) is active. Heating a closed system containing a hydride catalyst can generate

    
     gas or solvent pressure, risking explosion.
    

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision pathway for handling Ru-Hydride complexes, integrating safety with chemical stability.

RuHandling Start Start: RuClH(PPh3)3 Handling StateCheck Check Physical State Start->StateCheck Solid Solid Powder StateCheck->Solid Dry Solution In Solution (DCM/THF) StateCheck->Solution Dissolved SolidPPE PPE: Nitrile Gloves + Goggles Control: Glovebox or Schlenk Transfer Solid->SolidPPE SolventCheck Solvent Permeation Risk? Solution->SolventCheck Weighing Weighing Protocol: Anti-static, Inert Gas Counter-flow SolidPPE->Weighing Reaction Reaction Execution (Inert Atmosphere) Weighing->Reaction HighRiskSolvent Chlorinated/Aromatic (DCM, Chloroform) SolventCheck->HighRiskSolvent Yes LowRiskSolvent Aliphatic/Ether (Hexane, THF) SolventCheck->LowRiskSolvent No BarrierGloves REQUIRED: Laminate/Barrier Gloves HighRiskSolvent->BarrierGloves StandardGloves Standard Nitrile Gloves LowRiskSolvent->StandardGloves BarrierGloves->Reaction StandardGloves->Reaction Disposal Disposal: Oxidative Quench Reaction->Disposal

Figure 1: Decision logic for PPE selection and handling workflows based on physical state and solvent compatibility.

Part 5: Emergency & Disposal Procedures

Spill Management
  • Solid Spill:

    • Do not dry sweep (generates dust).

    • Cover with a wet pad (dampened with water/surfactant) to suppress dust.

    • Scoop into a hazardous waste container.

  • Solution Spill:

    • Evacuate the immediate area if solvent vapors are strong.

    • Absorb with vermiculite or spill pads.

    • Note: The catalyst will stain surfaces dark brown/black. Clean residues with a dilute bleach solution (oxidizes Ru to soluble species) followed by water.

Deactivation & Disposal

Ruthenium is a precious metal; however, waste streams must be treated as hazardous.

  • Quenching Protocol:

    • Collect waste in a dedicated "Heavy Metal Organic" stream.

    • If quenching active catalyst: Slowly add dilute bleach (NaOCl) or Hydrogen Peroxide (3%) .

    • Mechanism: This oxidizes the

      
       and phosphine ligands, converting the complex into insoluble Ruthenium Oxide (
      
      
      
      ) and Phosphine Oxides (
      
      
      ).
    • Warning: This reaction is exothermic. Perform in a fume hood on an ice bath.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Dichlorotris(triphenylphosphine)ruthenium(II). Link

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II). Link

  • Armstrong, C., et al. (2017).[3] Combining Sustainable Synthesis of a Versatile Ruthenium Dihydride Complex with Structure Determination. Journal of Chemical Education. Link

  • University of Bristol. (n.d.). General Risk Assessment: Handling of Transition Metal Catalysts. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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